Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
Description
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Properties
IUPAC Name |
ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-2-16-9(15)10(13,14)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKBPASPIJTDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681449 | |
| Record name | Ethyl (2,4-difluorophenyl)(difluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228957-05-8 | |
| Record name | Ethyl α,α,2,4-tetrafluorobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228957-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2,4-difluorophenyl)(difluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
CAS Number: 1228957-05-8
This technical guide provides a comprehensive overview of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate, a fluorinated organic compound relevant to researchers, scientists, and professionals in drug development and chemical synthesis. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide presents information on its fundamental properties, supplemented with detailed experimental protocols and characterization data for a closely related analogue, Ethyl 2-(2,4-difluorophenyl)acetate. This information is intended to serve as a valuable reference and a predictive guide for the handling and application of this compound.
Core Compound Properties
A summary of the fundamental quantitative data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1228957-05-8 | [1][2] |
| Molecular Formula | C₁₀H₈F₄O₂ | [2] |
| Molecular Weight | 236.17 g/mol | [1] |
| Product Family | Protein Degrader Building Blocks | [2] |
Synthetic Pathway and Experimental Protocols
Below, we provide a detailed experimental protocol for the synthesis of a closely related analogue, Ethyl 2-(2,4-difluorophenyl)acetate , which is expected to follow a similar reaction pathway.
Analogue Synthesis: Ethyl 2-(2,4-difluorophenyl)acetate
This protocol is adapted from a study on the synthesis and crystal structure of Ethyl 2-(2,4-difluorophenyl)acetate.
Experimental Protocol:
-
Esterification: A mixture of 2-(2,4-difluorophenyl)acetic acid and ethanol is prepared.
-
Catalysis: A catalytic amount of a suitable acid catalyst (e.g., sulfuric acid) is added to the mixture.
-
Reaction: The reaction mixture is typically heated under reflux to drive the esterification to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The residue is then diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product.
-
Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure Ethyl 2-(2,4-difluorophenyl)acetate as colorless crystals.
Characterization of the Analogue: Ethyl 2-(2,4-difluorophenyl)acetate
The synthesized analogue, Ethyl 2-(2,4-difluorophenyl)acetate, was characterized using the following methods:
| Technique | Data |
| ¹H NMR | The ¹H NMR spectrum confirms the presence of the ethyl and the 2,4-difluorophenyl groups. |
| X-ray Diffraction | Single crystal X-ray diffraction analysis revealed a monoclinic unit cell. The dihedral angle between the acetyl group and the phenyl ring was determined to be 113.4º. |
Logical Workflow for Synthesis
The following diagram illustrates a logical workflow for the synthesis of aryl-α,α-difluoroacetates, a class of compounds to which this compound belongs. This is a generalized representation based on modern synthetic methodologies.
Caption: Generalized workflow for the synthesis of Ethyl 2-Aryl-2,2-difluoroacetates.
References
In-Depth Technical Guide: Molecular Weight of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate, a compound of interest in pharmaceutical and chemical research. This document outlines the foundational data and calculation methodology to ensure accuracy and reproducibility in experimental and theoretical applications.
Molecular Formula
The chemical formula for this compound is C10H8F4O2.[1] This formula is the cornerstone for determining the compound's molecular weight.
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below.
Atomic Weights of Constituent Elements
The standard atomic weights of Carbon (C), Hydrogen (H), Fluorine (F), and Oxygen (O) are essential for this calculation.
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | ~12.011 |
| Hydrogen | H | ~1.008 |
| Fluorine | F | ~18.998 |
| Oxygen | O | ~15.999 |
Note: Atomic weights are based on the isotopic composition of the elements on Earth and may have slight variations.[2][3][4][5][6][7][8][9][10][11][12][13]
Molecular Weight Calculation
The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.
| Element | Symbol | Number of Atoms | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 10 | ~12.011 | ~120.11 |
| Hydrogen | H | 8 | ~1.008 | ~8.064 |
| Fluorine | F | 4 | ~18.998 | ~75.992 |
| Oxygen | O | 2 | ~15.999 | ~31.998 |
| Total | ~236.164 |
Based on this calculation, the molecular weight of this compound is approximately 236.164 g/mol . A commonly cited molecular weight for this compound is 236.2 g/mol .[1]
Experimental Protocols
The determination of a compound's molecular weight is typically not established through a single "experiment" in the traditional sense but is derived from its molecular formula, which is confirmed by various analytical techniques.
Methodologies for Structural Confirmation and Formula Determination:
-
Mass Spectrometry (MS): This is a primary technique for determining the mass-to-charge ratio of a molecule, which directly provides its molecular weight. High-resolution mass spectrometry (HRMS) can yield a highly accurate mass, which helps in confirming the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for elucidating the chemical structure of the molecule. By identifying the connectivity and chemical environment of each atom, the molecular formula can be confidently established.
-
Elemental Analysis: This method determines the percentage composition of elements (Carbon, Hydrogen, etc.) in a sample. The results are compared with the theoretical percentages calculated from the proposed molecular formula to verify its accuracy.
Logical Workflow for Molecular Weight Calculation
The process of determining the molecular weight of a chemical compound is a logical sequence of steps, as illustrated in the following diagram.
Caption: Logical workflow for calculating molecular weight.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. princeton.edu [princeton.edu]
- 7. Oxygen - Wikipedia [en.wikipedia.org]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Atomic Data for Fluorine (F ) [physics.nist.gov]
- 13. Oxygen, atomic [webbook.nist.gov]
An In-depth Technical Guide to Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate, a key building block in the development of targeted protein degraders. This document consolidates available data on its structure, properties, and potential applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental workflows and safety considerations are also presented to guide researchers in its effective and safe utilization.
Chemical Properties and Data
This compound is a fluorinated aromatic compound increasingly utilized in medicinal chemistry. Its structural features make it an important component for the synthesis of novel therapeutic agents.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1228957-05-8 | [1] |
| Molecular Formula | C₁₀H₈F₄O₂ | [1] |
| Molecular Weight | 236.2 g/mol | [1] |
| Purity Specification | ≥97% | [1] |
| Physical State | Not explicitly stated, likely a liquid or low-melting solid at room temperature. | Inferred |
| Storage | Room temperature. | [1] |
| Product Family | Protein Degrader Building Blocks | [1] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not publicly documented. However, a general and robust method for the synthesis of ethyl aryldifluoromethylacetate derivatives has been reported via a photoredox/copper dual catalysis. This approach utilizes commercially available arylboronic acids and ethyl bromodifluoroacetate.[2]
Conceptual Experimental Protocol: Synthesis of Ethyl Aryldifluoroacetates [2]
This protocol is a representative example and would require optimization for the specific synthesis of this compound.
-
Materials:
-
2,4-Difluorophenylboronic acid
-
Ethyl bromodifluoroacetate
-
Iridium photocatalyst (e.g., Ir(ppy)₃)
-
Copper(I) trifluoromethanesulfonate toluene complex ((CuOTf)₂·C₆H₅CH₃)
-
Potassium phosphate (K₂HPO₄)
-
N,N-Dimethylformamide (DMF)
-
(Trifluoromethyl)benzene (internal standard for ¹⁹F NMR)
-
-
Procedure:
-
To a reaction vessel, add 2,4-difluorophenylboronic acid (0.1 mmol), ethyl bromodifluoroacetate (0.2 mmol), K₂HPO₄ (0.2 mmol), Ir(ppy)₃ (2 mol %), and (CuOTf)₂·C₆H₅CH₃ (25 mol %).
-
Add DMF (1.0 mL, 0.1 M) to the vessel.
-
Irradiate the reaction mixture with blue LED strips (λmax = 455 nm) for 16 hours at room temperature.
-
Monitor the reaction progress using ¹⁹F NMR spectroscopy, with (trifluoromethyl)benzene as an internal standard to determine yield.
-
Upon completion, the product would be isolated and purified using standard techniques such as column chromatography.
-
Role in Targeted Protein Degradation and Experimental Workflows
This compound is classified as a "Protein Degrader Building Block".[1] This indicates its utility in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.
A PROTAC molecule consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3] This compound can be incorporated into the structure of a PROTAC, likely as part of the ligand for the POI or as a component of the linker.
Logical Workflow for PROTAC Development
The following diagram illustrates a typical workflow for the development of a PROTAC, where a building block such as this compound would be utilized in the "Synthesis of PROTAC Library" phase.
Caption: A logical workflow for the discovery and development of PROTACs.
Experimental Workflow for PROTAC-Mediated Protein Degradation Assay
This diagram outlines the key steps in a cellular assay to evaluate the efficacy of a synthesized PROTAC.
Caption: Experimental workflow for assessing PROTAC-induced protein degradation.
Signaling Pathway
As a building block, this compound does not have a direct signaling pathway. Instead, it is a component of a larger molecule (PROTAC) that hijacks the endogenous ubiquitin-proteasome system.
PROTAC Mechanism of Action
The diagram below illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are based on general safety practices for handling fluorinated organic compounds.
-
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.
-
Use safety glasses with side shields or goggles.
-
Ensure adequate ventilation, and if necessary, use a NIOSH/MSHA-approved respirator.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mist.
-
Handle in accordance with good industrial hygiene and safety practices.
-
-
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Conclusion
This compound is a valuable building block for the synthesis of targeted protein degraders. While specific physicochemical and spectral data are limited in the public domain, its structural characteristics and classification as a protein degrader building block point to its significant potential in drug discovery. The provided conceptual workflows and diagrams offer a framework for its application in the development of novel therapeutics. Researchers should exercise appropriate caution and adhere to standard laboratory safety protocols when handling this compound.
References
Spectroscopic and Synthetic Profile of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H-NMR | CDCl₃ | ~4.40 | Quartet (q) | J ≈ 7.1 |
| ~1.35 | Triplet (t) | J ≈ 7.1 | ||
| ~7.60 - 7.75 | Multiplet (m) | |||
| ~7.00 - 7.15 | Multiplet (m) | |||
| ¹³C-NMR | CDCl₃ | ~163 (t) | Triplet (t) | J ≈ 35 |
| ~115 (t) | Triplet (t) | J ≈ 250 | ||
| ~164 (dd) | Doublet of Doublets (dd) | J ≈ 255, 12 | ||
| ~161 (dd) | Doublet of Doublets (dd) | J ≈ 255, 12 | ||
| ~133 (dd) | Doublet of Doublets (dd) | J ≈ 10, 3 | ||
| ~112 (dd) | Doublet of Doublets (dd) | J ≈ 21, 4 | ||
| ~105 (t) | Triplet (t) | J ≈ 26 | ||
| ~63 | Singlet (s) | |||
| ~14 | Singlet (s) | |||
| ¹⁹F-NMR | CDCl₃ | ~-100 to -110 | Triplet (t) | J ≈ 15-20 (CF₂-Ar) |
| ~-105 to -115 | Multiplet (m) | |||
| ~-115 to -125 | Multiplet (m) |
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | ~1760 - 1780 | Strong |
| C-F (Aromatic) | ~1100 - 1300 | Strong |
| C-F (Aliphatic) | ~1000 - 1100 | Strong |
| C-O (Ester) | ~1200 - 1300 | Strong |
| Aromatic C-H | ~3050 - 3150 | Medium |
| Aliphatic C-H | ~2850 - 3000 | Medium |
Table 3: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Relative Abundance |
| [M]⁺ | 236.05 | Low |
| [M - OCH₂CH₃]⁺ | 191.02 | High |
| [C₈H₄F₄]⁺ | 188.02 | Medium |
| [C₆H₃F₂]⁺ | 112.02 | Medium |
| [COOCH₂CH₃]⁺ | 73.06 | Medium |
Experimental Protocols
As a specific, published synthesis protocol for this compound is not available, a robust and analogous method is proposed based on a copper-catalyzed cross-coupling reaction. This approach is widely used for the formation of C-C bonds involving fluorinated synthons.
Proposed Synthesis of this compound
This protocol is adapted from methodologies known for the synthesis of similar aryl-difluoroacetates.
Reaction Scheme:
Materials:
-
2,4-difluoroiodobenzene
-
Ethyl bromodifluoroacetate
-
Copper powder, activated
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add activated copper powder (2.5 equivalents).
-
The flask is evacuated and backfilled with nitrogen three times.
-
Anhydrous DMSO is added to the flask, followed by 2,4-difluoroiodobenzene (1.0 equivalent).
-
The mixture is stirred at room temperature for 10 minutes.
-
Ethyl bromodifluoroacetate (1.2 equivalents) is added dropwise to the reaction mixture.
-
The reaction mixture is heated to 60-70 °C and stirred vigorously under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction, the mixture is cooled to room temperature and diluted with diethyl ether.
-
The resulting suspension is filtered through a pad of Celite to remove the copper salts.
-
The filtrate is washed sequentially with a saturated aqueous solution of NH₄Cl, water, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent to afford pure this compound.
Visualizations
Proposed Synthetic Workflow
Caption: Workflow for the proposed synthesis.
An In-depth Technical Guide to the NMR Analysis of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
Audience: Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Predicted NMR Correlations
Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate possesses a complex molecular structure with multiple fluorine atoms that significantly influence its NMR spectra. The ethyl ester group, the difluorinated alpha-carbon, and the 2,4-difluorinated phenyl ring each give rise to characteristic signals. The key feature of its spectra will be the extensive coupling between protons, carbons, and fluorine nuclei (¹H-¹⁹F, ¹³C-¹⁹F, and ¹⁹F-¹⁹F).
The logical diagram below illustrates the expected key couplings that would be observed in the NMR spectra, highlighting the complex spin systems present in the molecule.
Predicted Quantitative NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).
Predicted ¹H NMR Data
Spectrometer Frequency: 400 MHz, Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Coupling Constants (J, Hz) |
| ~ 7.6 - 7.8 | m | H-6 (Aromatic) | J(H,H), J(H,F) |
| ~ 7.0 - 7.2 | m | H-3, H-5 (Aromatic) | J(H,H), J(H,F) |
| ~ 4.45 | q | O-CH₂-CH₃ | ³J(H,H) ≈ 7.1 |
| ~ 1.38 | t | O-CH₂-CH₃ | ³J(H,H) ≈ 7.1 |
Note: The aromatic protons will exhibit complex multiplets due to ¹H-¹H couplings and additional couplings to the fluorine atoms on the ring (F-2, F-4) and potentially through-space or long-range coupling to the Cα-F₂ fluorines.
Predicted ¹³C NMR Data
Spectrometer Frequency: 100 MHz, Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Coupling Constants (J, Hz) |
| ~ 162 - 164 | t | C=O | ²J(C,F) ≈ 30-35 |
| ~ 160 - 165 | dd | C-2, C-4 (Aromatic) | ¹J(C,F) ≈ 240-255, ²J(C,F) ≈ 20-25 |
| ~ 132 - 134 | m | C-6 (Aromatic) | J(C,F) |
| ~ 115 - 120 | t | CαF₂ | ¹J(C,F) ≈ 250-260 |
| ~ 112 - 115 | m | C-5 (Aromatic) | J(C,F) |
| ~ 104 - 106 | t | C-3 (Aromatic) | ²J(C,F) ≈ 25 |
| ~ 64 | s | O-CH₂-CH₃ | - |
| ~ 14 | s | O-CH₂-CH₃ | - |
Note: Carbons C-1, C-2, C-3, C-4, C-5, and C-6 will all show coupling to fluorine. The Cα will appear as a triplet due to coupling with the two directly attached fluorine atoms. The carbonyl carbon will also show a triplet due to two-bond coupling to the Cα fluorines. The aromatic carbons will show complex splitting from couplings to F-2 and F-4.
Predicted ¹⁹F NMR Data
Spectrometer Frequency: 376 MHz, Solvent: CDCl₃, Reference: CFCl₃ (δ 0.0)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Coupling Constants (J, Hz) |
| ~ -95 to -105 | m | CαF₂ | J(F,F) |
| ~ -105 to -115 | m | F-2 (Aromatic) | J(F,F), J(F,H) |
| ~ -110 to -120 | m | F-4 (Aromatic) | J(F,F), J(F,H) |
Note: The ¹⁹F spectrum is expected to be the most definitive for characterization. The CαF₂ signal will likely couple with the aromatic fluorines and potentially the aromatic protons. The two aromatic fluorine signals (F-2 and F-4) will couple to each other, to the aromatic protons, and potentially show long-range coupling to the CαF₂ group, resulting in complex multiplets for all three fluorine environments.
Experimental Protocols
A standardized protocol for the NMR analysis of this compound is provided below.
Sample Preparation
-
Weigh approximately 10-20 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
NMR Data Acquisition
NMR spectra should be acquired on a multi-nuclear NMR spectrometer operating at a field strength of at least 400 MHz for ¹H.
-
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Internal Reference: TMS (δ 0.00)[1]
-
Temperature: 298 K
-
Pulse Program: Standard 90° pulse
-
Relaxation Delay: 2.0 s
-
Number of Scans: 16-32
-
-
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Internal Reference: CDCl₃ (δ 77.16)[1]
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)
-
Relaxation Delay: 2.0 s
-
Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise)
-
-
¹⁹F NMR Spectroscopy:
-
Spectrometer Frequency: 376 MHz (for a 400 MHz ¹H instrument)
-
Solvent: CDCl₃
-
Internal Reference: Trichlorofluoromethane (CFCl₃) as an external or internal standard (δ 0.0)[1]. Alternatively, spectra can be referenced to another known fluorinated compound.
-
Temperature: 298 K
-
Pulse Program: Standard 90° pulse, potentially with ¹H decoupling to simplify multiplets.
-
Relaxation Delay: 2.0 s
-
Number of Scans: 128-256
-
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra manually.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the appropriate internal reference.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and measure the coupling constants for all spectra. For complex multiplets, simulation software may be required for full analysis.
References
An In-depth Technical Guide on the Mass Spectrometry of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted mass spectrometric behavior of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate, a fluorinated compound of interest in drug development and medicinal chemistry. Due to the limited availability of public experimental mass spectrometry data for this specific molecule, this document presents a predicted fragmentation pattern based on established principles of mass spectrometry for ethyl esters and polyfluorinated aromatic compounds. It also outlines a detailed experimental protocol for its analysis and visualizes the analytical workflow.
The molecular formula for this compound is C10H8F4O2, with a molecular weight of 236.16 g/mol . The presence of multiple fluorine atoms and an ester functional group dictates a unique fragmentation pattern that is crucial for its identification and characterization.
Predicted Mass Spectrometry Data
The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound under typical electron ionization (EI) conditions. The relative abundance is a qualitative prediction.
| Predicted m/z | Proposed Fragment Ion | Interpretation | Predicted Relative Abundance |
| 236 | [C10H8F4O2]+• | Molecular Ion | Low to Medium |
| 191 | [C9H8F4O]+ | Loss of ethoxy radical (•OCH2CH3) | Medium |
| 163 | [C8H3F4O]+ | Loss of ethoxycarbonyl radical (•COOCH2CH3) | High |
| 143 | [C7H3F3]+ | Loss of a fluorine atom from the [C8H3F4O]+ fragment | Medium |
| 133 | [C7H3F2O]+ | Rearrangement and loss of HF from [C8H3F4O]+ | Low |
| 114 | [C6H3F2]+ | Fragmentation of the difluorophenyl ring | Medium |
| 45 | [C2H5O]+ | Ethoxy fragment | Medium |
Experimental Protocol for Mass Spectrometric Analysis
This protocol describes a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
Working Solutions: Perform serial dilutions of the stock solution to prepare working standards in the range of 1-100 µg/mL.
-
Sample Matrix: For analysis in complex matrices (e.g., biological fluids, reaction mixtures), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interferences.
2. Gas Chromatography (GC) Conditions:
-
Instrument: A standard GC system equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless for low concentrations, or split (e.g., 20:1) for higher concentrations.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.
-
Data Acquisition: Full scan mode for identification of unknown peaks. Selected Ion Monitoring (SIM) mode can be used for quantification of the target analyte for higher sensitivity.
4. Data Analysis:
-
Peak Identification: Identify the chromatographic peak corresponding to the analyte based on its retention time.
-
Mass Spectrum Interpretation: Analyze the mass spectrum of the identified peak and compare it with the predicted fragmentation pattern.
-
Library Matching: If available, compare the obtained spectrum with a commercial or in-house mass spectral library for confirmation.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the mass spectrometry analysis and the predicted fragmentation pathway.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Predicted fragmentation pathway of this compound.
An In-depth Technical Guide to the Solubility of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available knowledge on the solubility of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility characteristics inferred from synthesis, purification, and analytical procedures. It also provides detailed experimental protocols relevant to the handling and purification of this compound, where solubility is a critical parameter.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties can influence the compound's solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈F₄O₂ | [1] |
| Molecular Weight | 236.16 g/mol | [1] |
| Appearance | Not specified; likely a liquid or low-melting solid | Inferred from related compounds |
| Storage Temperature | Room temperature | [1] |
Qualitative Solubility Data
| Solvent | Qualitative Solubility | Rationale/Inference Source |
| Water | Likely sparingly soluble to insoluble | Fluorinated organic compounds often exhibit low aqueous solubility. A related compound, ethyl difluoroacetate, is described as "slightly soluble in water". |
| Ethanol | Soluble | A structurally similar compound, Ethyl 2-(2,4-difluoro phenyl) acetate, is recrystallized from ethanol, indicating good solubility at elevated temperatures and lower solubility at room or reduced temperatures.[2] |
| Ethyl Acetate | Soluble | Commonly used as an extraction solvent in the synthesis of related difluoroacetate compounds, suggesting good solubility.[2][3] |
| Hexane / Ethyl Acetate Mixtures | Soluble | Used as a mobile phase in the column chromatography of related fluorinated compounds, indicating solubility and the ability to modulate polarity for purification.[4] |
| Dimethyl Sulfoxide (DMSO) | Likely soluble | A related compound, ethyl difluoroacetate, is sparingly soluble in DMSO. Given the additional aromatic ring, the target compound is likely to have at least comparable, if not better, solubility. |
| Methanol | Likely soluble | A related compound, ethyl difluoroacetate, is sparingly soluble in methanol. |
| Dichloromethane (DCM) | Likely soluble | A common solvent for organic reactions and purifications. |
| Diethyl Ether | Likely soluble | A common solvent for extraction and purification of organic compounds. |
Experimental Protocols Involving Solubility
The following sections detail common experimental procedures where the solubility of this compound is a critical factor.
Recrystallization is a standard technique for purifying solid organic compounds based on their differential solubility in a hot versus a cold solvent. While a specific protocol for the title compound is not available, a general procedure based on the recrystallization of the related compound, Ethyl 2-(2,4-difluoro phenyl) acetate from ethanol, is described below.[2]
Objective: To purify solid this compound by removing impurities.
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is a likely candidate.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. If a significant amount of solid remains, add more hot solvent dropwise until the compound is fully dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The decrease in temperature will lead to a decrease in solubility, causing the pure compound to crystallize.
-
Cooling: To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column chromatography is a widely used technique to separate and purify individual compounds from a mixture based on their differential adsorption to a stationary phase and solubility in a mobile phase.
Objective: To isolate this compound from a reaction mixture.
Materials:
-
Crude mixture containing this compound
-
Silica gel (stationary phase)
-
Hexane and Ethyl Acetate (mobile phase components)
-
Chromatography column
-
Collection tubes
Procedure:
-
Stationary Phase Preparation: A slurry of silica gel in the initial mobile phase (a low polarity mixture, e.g., 95:5 hexane:ethyl acetate) is prepared and packed into the chromatography column.
-
Sample Loading: The crude mixture is dissolved in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and loaded onto the top of the silica gel bed.
-
Elution: The mobile phase is passed through the column. The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of the more polar solvent (ethyl acetate).
-
Separation: Compounds in the mixture will travel down the column at different rates depending on their polarity and interaction with the stationary and mobile phases. Less polar compounds will elute first.
-
Fraction Collection: The eluent is collected in a series of fractions.
-
Analysis: Each fraction is analyzed (e.g., by Thin Layer Chromatography - TLC) to determine the presence of the desired compound.
-
Solvent Evaporation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Logical Relationship in Solubility Determination
The determination of a compound's solubility is a fundamental step in its characterization and is crucial for its application in various fields, including drug development. The logical flow for assessing solubility is depicted in the following diagram.
References
"Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate" physical appearance
Physical and Chemical Properties of Ethyl Difluoroacetate
Ethyl difluoroacetate is a versatile chemical reagent, primarily utilized in organic synthesis for the introduction of difluoromethyl groups into molecules, a critical step in the development of many pharmaceuticals and agrochemicals.
Physical Appearance
Ethyl difluoroacetate is a clear, colorless to light brown liquid. It is noted for having a fruity odor.
Quantitative Physical and Chemical Data
The key physical and chemical properties of Ethyl difluoroacetate are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C4H6F2O2 |
| Molecular Weight | 124.09 g/mol |
| CAS Number | 454-31-9 |
| Purity | ≥ 97% |
| Boiling Point | 99.2 °C (lit.) |
| Density | 1.18 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.347 (lit.) |
| Storage Temperature | Room temperature |
Experimental Protocols: Synthesis of Ethyl Difluoroacetate
The following section details a representative experimental protocol for the synthesis of Ethyl difluoroacetate. This procedure is intended for use by trained professionals in a controlled laboratory setting.
Materials and Equipment
-
N,N-dimethyl acetamide (DMAc)
-
Ethanol
-
Difluoroacetic acid fluoride
-
Reaction flask
-
Distillation column (e.g., packed with Dixon packing)
-
Heating and stirring apparatus
-
Vacuum source
-
Standard laboratory glassware and safety equipment
Synthesis Procedure
-
Reaction Setup : In a suitable reaction flask, combine 55 g (1.2 mol) of ethanol and 208 g (2.4 mol) of N,N-dimethyl acetamide (DMAc).
-
Addition of Reagent : To this mixture, add 129 g (1.25 mol) of difluoroacetic acid fluoride. The reaction should be conducted under an inert atmosphere and may require cooling.
-
Reaction Conditions : Allow the reaction to proceed for 4 hours.
-
Workup and Purification : The resulting crude mixture is then purified by distillation under reduced pressure (9.0 kPa).
-
Product Isolation : The fraction collected at a column top temperature of 41.0°C is the purified Ethyl difluoroacetate. This process typically yields a product with a purity of approximately 98.8%.
Workflow Visualization
The following diagram illustrates the key steps in a typical synthesis and purification workflow for Ethyl difluoroacetate.
In-Depth Technical Guide: Stability and Storage of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate is a fluorinated aromatic ester of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including the difluorophenyl ring and the difluoroacetate moiety, impart specific physicochemical properties that can be advantageous in the design of novel therapeutic agents. As with any specialized chemical reagent, a thorough understanding of its stability and appropriate storage conditions is paramount to ensure its integrity, purity, and optimal performance in research and development applications. This technical guide provides a comprehensive overview of the stability profile and recommended storage protocols for this compound, based on available chemical principles and data for structurally related compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1228957-05-8 |
| Molecular Formula | C₁₀H₈F₄O₂ |
| Molecular Weight | 236.16 g/mol |
| Appearance | Liquid (Colorless to pale yellow) |
| Purity | Typically ≥95% |
Stability Profile
The stability of this compound is influenced by several factors, including temperature, moisture, pH, and light. Understanding these factors is crucial for preventing degradation and ensuring the long-term quality of the compound.
Thermal Stability
While specific thermal degradation data for this compound is not extensively published, esters, in general, can be susceptible to thermal decomposition at elevated temperatures. For fluorinated esters, the high electronegativity of fluorine atoms can influence bond strengths and thermal behavior. It is recommended to avoid prolonged exposure to high temperatures.
Hydrolytic Stability
The ester functional group in this compound is susceptible to hydrolysis, a chemical reaction with water that results in the cleavage of the ester bond to form the corresponding carboxylic acid (2,4-difluorophenyl)difluoroacetic acid and ethanol. This reaction can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and ethanol. This process is typically faster and irreversible compared to acid-catalyzed hydrolysis.
The presence of four fluorine atoms in the molecule can significantly influence the rate of hydrolysis. The electron-withdrawing nature of the fluorine atoms on both the phenyl ring and the alpha-carbon increases the electrophilicity of the carbonyl carbon, potentially making the ester more susceptible to nucleophilic attack and subsequent hydrolysis. Recent studies on fluorinated polyesters have shown that increased fluorination can, in some cases, accelerate degradation under basic conditions.
Photostability
Recommended Storage Conditions
To maintain the purity and stability of this compound, the following storage conditions are recommended. There is some variance in supplier recommendations, with some suggesting room temperature and others refrigerated conditions. For long-term storage and to minimize potential degradation, a more cautious approach is advised.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2-8 °C) | Reduces the rate of potential hydrolytic and thermal degradation. While some sources suggest room temperature for short-term storage, refrigeration is optimal for preserving long-term stability. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes contact with atmospheric moisture, thereby reducing the risk of hydrolysis. |
| Container | Tightly sealed, amber glass vial or bottle | Prevents exposure to moisture and light. Amber glass protects the compound from potential photodegradation. |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, and strong reducing agents | Avoids catalytic degradation, including hydrolysis and oxidation-reduction reactions. |
Logical Flow for Ensuring Compound Stability
The following diagram illustrates the key considerations and logical workflow for maintaining the stability of this compound.
Caption: Logical workflow for maintaining the stability of the compound.
Experimental Protocols (General)
While specific, validated stability-indicating assay protocols for this compound are not publicly available, a general approach based on established principles of forced degradation studies can be outlined. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
General Forced Degradation Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of the compound to dry heat (e.g., 80 °C).
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) in a photostability chamber.
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.
The following diagram illustrates a typical experimental workflow for a forced degradation study.
Caption: Experimental workflow for forced degradation studies.
Conclusion
This compound is a valuable research chemical whose integrity is dependent on proper storage and handling. The primary degradation pathway of concern is hydrolysis of the ester linkage, which is accelerated by the presence of moisture, acids, and bases. To ensure its long-term stability and purity, it is imperative to store the compound under refrigerated, inert, and dark conditions in a tightly sealed container. Researchers should also be mindful of its incompatibility with strong acids, bases, and oxidizing/reducing agents. By adhering to these guidelines, scientists and drug development professionals can be confident in the quality of this important building block for their research endeavors.
"Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate" material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a formal Material Safety Data Sheet (MSDS). It is compiled from publicly available data and is not a substitute for a manufacturer-provided SDS. Always consult the official SDS from the supplier before handling this chemical.
Chemical Identification
This section provides the fundamental identification details for Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1228957-05-8[1][2][3] |
| Molecular Formula | C₁₀H₈F₄O₂[1][2][3] |
| Molecular Weight | 236.16 g/mol [3] |
| Synonyms | Benzeneacetic acid, α,α,2,4-tetrafluoro-, ethyl ester |
Physicochemical Properties
Limited quantitative data on the physicochemical properties of this specific compound is publicly available. The following table summarizes the available information.
| Property | Value | Source |
| Physical State | Liquid | [4] |
| Purity | ≥95% - 97% | [1] |
| Storage Temperature | Room temperature; 2-8°C (short term); -20°C (long term) | [1][4] |
Hazard Identification and Safety
Hazard Statements:
-
H303: May be harmful if swallowed.[3]
-
H313: May be harmful in contact with skin.[3]
-
H333: May be harmful if inhaled.[3]
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[3]
Handling and Storage
General safe handling and storage practices for laboratory chemicals should be observed.
| Aspect | Recommendation |
| Handling | Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Use personal protective equipment (PPE) as outlined in Section 5. |
| Storage | Store in a tightly sealed container in a cool, dry place.[4] Storage at room temperature or refrigerated conditions (2-8°C or -20°C) may be appropriate depending on the required purity and stability for the intended application.[1][4] |
| Incompatible Materials | Information not available. As a general precaution, avoid strong oxidizing agents, strong acids, and strong bases. |
Exposure Controls and Personal Protection
| Control Parameter | Recommendation |
| Engineering Controls | Work in a well-ventilated area with local exhaust ventilation, such as a chemical fume hood. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[3] |
| Skin Protection | Wear compatible chemical-resistant gloves (e.g., nitrile, neoprene). Wear a lab coat or other protective clothing.[3] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. |
Toxicological and Ecological Information
Detailed toxicological and ecological data for this compound are not publicly available. The provided hazard statements suggest low acute toxicity. However, the environmental fate and long-term toxicological effects are unknown.
Experimental Applications and Protocols
This compound is primarily categorized as a "Protein Degrader Building Block".[1] This indicates its likely use in the synthesis of molecules for targeted protein degradation, a key area in drug discovery. These molecules, such as Proteolysis Targeting Chimeras (PROTACs), are designed to selectively eliminate disease-causing proteins.
Due to the proprietary nature of drug development, specific experimental protocols for the use of this compound are not publicly available. The following section provides a generalized workflow for the use of such a chemical building block in a research setting.
General Experimental Workflow for a Chemical Building Block
Caption: General laboratory workflow for using a chemical building block in synthesis.
Signaling Pathways and Biological Activity
There is no publicly available information detailing the specific biological targets or signaling pathways modulated by this compound or its derivatives. As a building block for protein degraders, it would be incorporated into a larger molecule designed to interact with a specific E3 ligase and a target protein of interest. The biological activity would be dependent on the final structure of the PROTAC or molecular glue.
The logical relationship for its intended use can be visualized as follows:
Caption: Conceptual pathway from building block to targeted protein degradation.
References
The Strategic Role of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the vast array of fluorinated building blocks, ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate stands out as a key intermediate, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the synthesis, properties, and pivotal role of this compound, with a special focus on its application in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data on the impact of fluorination, and illustrative diagrams of relevant biological pathways and experimental workflows are presented to equip researchers with the knowledge to effectively utilize this versatile building block in their drug discovery programs.
Introduction: The Fluorine Advantage in Drug Design
The introduction of fluorine atoms into organic molecules can dramatically alter their biological activity.[1] The high electronegativity and small size of fluorine can lead to profound changes in a molecule's conformation, pKa, metabolic stability, and binding affinity to its biological target. The difluoromethyl group (-CF2H) and related difluorinated moieties are of particular interest as they can act as bioisosteres for hydroxyl groups, thiols, or amides, while offering improved lipophilicity and metabolic resistance.[1] this compound serves as a versatile precursor for introducing the 2-(2,4-difluorophenyl)-2,2-difluoroacetyl group, a moiety increasingly recognized for its potential in enhancing the potency and pharmacokinetic profile of therapeutic agents.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C10H8F4O2 | [2] |
| Molecular Weight | 236.16 g/mol | [2] |
| Appearance | Colorless to light-colored liquid | |
| Boiling Point | Not explicitly available, estimated >200 °C | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | |
| CAS Number | 1228957-05-8 | [2] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through a palladium-catalyzed cross-coupling reaction. The following protocol is a representative example based on established methodologies for the synthesis of α-aryl-α,α-difluoroesters.
Reaction Scheme:
Materials:
-
1-Bromo-2,4-difluorobenzene
-
Ethyl bromodifluoroacetate
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Add anhydrous toluene to dissolve the catalyst and ligand.
-
Add 1-bromo-2,4-difluorobenzene (1.0 eq) and ethyl bromodifluoroacetate (1.2 eq).
-
Add cesium carbonate (2.0 eq).
-
The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Expected Yield: 60-80%
Core Application in Medicinal Chemistry: A Building Block for PROTACs
A primary and high-impact application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[3][4] They consist of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase (often von Hippel-Lindau (VHL) or Cereblon), and a linker connecting the two.[3][4]
The 2-(2,4-difluorophenyl)-2,2-difluoroacetate moiety can be incorporated into the PROTAC structure, typically as part of the ligand for the POI or as a component of the linker, to enhance binding affinity and improve pharmacokinetic properties.
The PROTAC Mechanism of Action
The mechanism of action of a PROTAC is a catalytic process that leads to the degradation of the target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC involves a multi-step process, from synthesis to biological evaluation.
Caption: A generalized experimental workflow for PROTAC development.
Quantitative Impact of Fluorination on Drug Properties
The incorporation of the 2-(2,4-difluorophenyl)-2,2-difluoroacetate moiety is expected to favorably impact several key drug properties. While specific data for compounds containing this exact fragment are proprietary or not yet in the public domain, the following table summarizes the general effects of gem-difluorination on benzylic positions, as established in medicinal chemistry literature.
| Parameter | Non-fluorinated Analog | gem-Difluorinated Analog | Rationale for Improvement |
| Metabolic Stability (t1/2) | Lower | Higher | The C-F bond is stronger than the C-H bond, making the molecule less susceptible to oxidative metabolism by cytochrome P450 enzymes. |
| Lipophilicity (logP) | Lower | Higher | Fluorine atoms increase the lipophilicity of the molecule, which can improve membrane permeability. |
| Binding Affinity (Ki or IC50) | Variable | Often Improved | The electron-withdrawing nature of the fluorine atoms can alter the electronics of the molecule, leading to stronger interactions with the target protein through dipole-dipole or other non-covalent interactions. |
| Membrane Permeability | Lower | Higher | Increased lipophilicity generally correlates with improved passive diffusion across cell membranes. |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its true potential is realized in the synthesis of complex and highly functionalized molecules, most notably PROTACs. The strategic introduction of the 2-(2,4-difluorophenyl)-2,2-difluoroacetyl moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. The synthetic methodologies and conceptual frameworks presented in this guide are intended to empower researchers to leverage the "fluorine advantage" in their pursuit of novel and effective therapeutics. As the field of targeted protein degradation continues to expand, the demand for sophisticated fluorinated building blocks like this compound is certain to grow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof - Google Patents [patents.google.com]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
Ethyl 2-(2,4-Difluorophenyl)-2,2-difluoroacetate: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the properties, synthesis, and applications of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate, a key fluorinated building block in modern medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1][2] This document provides detailed experimental protocols, quantitative data, and workflow visualizations to facilitate the use of this versatile reagent in research and development.
Core Properties
This compound is a colorless liquid at room temperature. Its structure features a difluorinated benzylic carbon and a difluorinated phenyl ring, making it a valuable synthon for introducing the gem-difluoroaryl motif into target molecules.
| Property | Value | Reference |
| CAS Number | 1228957-05-8 | [3] |
| Molecular Formula | C₁₀H₈F₄O₂ | [3] |
| Molecular Weight | 236.16 g/mol | [3] |
| Purity | ≥97% | [3] |
| Storage | Room temperature | [3] |
Synthesis of this compound
The synthesis of α-aryl-α,α-difluoroesters can be achieved through several methods, with the Reformatsky reaction and modern photoredox/copper dual catalysis being prominent examples.[4][5]
Experimental Protocol 1: Reformatsky-Type Synthesis
This protocol is adapted from general procedures for the Reformatsky reaction involving α,α-difluoroesters and aromatic aldehydes.[5][6]
Reaction Scheme:
Caption: Synthesis via Reformatsky Reaction.
Materials:
-
2,4-Difluorobenzaldehyde
-
Ethyl bromodifluoroacetate
-
Zinc dust (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dehydrating agent (e.g., trifluoroacetic anhydride)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with activated zinc dust (1.2 equivalents).
-
A solution of 2,4-difluorobenzaldehyde (1.0 equivalent) and ethyl bromodifluoroacetate (1.1 equivalents) in anhydrous THF is added dropwise to the zinc suspension.
-
The reaction mixture is gently heated to initiate the reaction, which is typically indicated by a mild exotherm. The mixture is then stirred at reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, the reaction is cooled to 0°C and quenched by the slow addition of 1 M HCl.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated NaHCO₃ solution, brine, and dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure to yield the crude β-hydroxy ester.
-
The crude product is then subjected to dehydration using a suitable agent to afford the final product, which can be purified by column chromatography.
Experimental Protocol 2: Photoredox/Copper Dual Catalysis
This protocol is based on a general method for the synthesis of ethyl aryldifluoromethylacetate derivatives.[4]
Reaction Scheme:
Caption: Photoredox/Copper Dual Catalysis Synthesis.
Materials:
-
2,4-Difluorophenylboronic acid
-
Ethyl bromodifluoroacetate
-
fac-Ir(ppy)₃ (photocatalyst)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a reaction tube, add 2,4-difluorophenylboronic acid (1.0 equivalent), ethyl bromodifluoroacetate (1.5 equivalents), fac-Ir(ppy)₃ (1 mol%), Cu(OTf)₂ (5 mol%), and Na₂CO₃ (2.0 equivalents).
-
The tube is sealed, evacuated, and backfilled with nitrogen three times.
-
Anhydrous, degassed acetonitrile is added, and the mixture is stirred under blue light irradiation at room temperature for 24-48 hours.
-
The reaction progress is monitored by ¹⁹F NMR.
-
Upon completion, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the pure product.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis and characterization of related α-aryl-α,α-difluoroesters, which can be considered representative for this compound.
| Data Type | Value | Method |
| Yield | 70-90% | Photoredox/Copper Dual Catalysis[4] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-7.0 (m, 3H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂), 1.30 (t, J = 7.1 Hz, 3H, CH₃) | Predicted based on similar structures[7] |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -98 to -105 (s, CF₂), -108 to -115 (m, Ar-F) | Predicted based on similar structures[7] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 164 (t, J = 33 Hz, C=O), 160-155 (m, Ar-C-F), 130-110 (m, Ar-C), 116 (t, J = 250 Hz, CF₂), 63 (OCH₂), 14 (CH₃) | Predicted based on similar structures[7] |
| Mass Spectrometry (ESI) | m/z 237.05 [M+H]⁺ | Calculated |
Applications in Synthetic Chemistry
This compound is a versatile building block for introducing the difluoromethylaryl group, a common motif in pharmaceuticals and agrochemicals.[1][2]
Experimental Protocol: Hydrolysis to the Carboxylic Acid
Reaction Scheme:
Caption: Hydrolysis to the corresponding carboxylic acid.
Procedure:
-
To a solution of this compound (1.0 equivalent) in a mixture of THF and water (3:1) is added lithium hydroxide (LiOH, 2.0 equivalents).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
Upon completion, the THF is removed under reduced pressure.
-
The aqueous solution is acidified with 1 M HCl and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated to give the carboxylic acid.
Logical Workflow for Drug Discovery Application
The following diagram illustrates a conceptual workflow for the utilization of this compound in a drug discovery program.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate is a valuable building block in medicinal chemistry and materials science. The incorporation of a difluoromethylene group adjacent to an aromatic ring can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity. This document provides a detailed protocol for the synthesis of this compound, based on established cross-coupling methodologies. The presented protocol offers a practical and efficient approach for obtaining the target compound in a laboratory setting.
Synthesis Approach:
The synthesis of this compound can be effectively achieved via a copper-catalyzed cross-coupling reaction. This method involves the reaction of an aryl halide, specifically 1-iodo-2,4-difluorobenzene, with ethyl bromodifluoroacetate in the presence of copper powder. This approach is advantageous due to its relatively mild reaction conditions and good functional group tolerance.
Experimental Protocol: Copper-Catalyzed Cross-Coupling
This protocol is adapted from analogous and well-documented copper-mediated cross-coupling reactions of ethyl bromodifluoroacetate with aryl halides.
Materials:
-
1-Iodo-2,4-difluorobenzene
-
Ethyl bromodifluoroacetate
-
Copper powder (activated)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle/oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, add activated copper powder (2.0 equivalents). The flask is then purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Addition of Reagents: To the flask, add anhydrous dimethylformamide (DMF) to create a suspension of the copper powder. Subsequently, add 1-iodo-2,4-difluorobenzene (1.0 equivalent) and ethyl bromodifluoroacetate (1.5 equivalents) to the reaction mixture under the inert atmosphere.
-
Reaction Conditions: The reaction mixture is heated to 80-90 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with diethyl ether and filtered through a pad of celite to remove the copper residues. The filtrate is transferred to a separatory funnel and washed sequentially with a saturated aqueous solution of ammonium chloride (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation:
| Reactant/Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Example Mass (g) | Example Moles (mmol) |
| 1-Iodo-2,4-difluorobenzene | 1.0 | 240.00 | 2.40 | 10.0 |
| Ethyl bromodifluoroacetate | 1.5 | 202.98 | 3.04 | 15.0 |
| Copper powder | 2.0 | 63.55 | 1.27 | 20.0 |
| Anhydrous DMF | - | 73.09 | 50 mL | - |
| Product | ||||
| This compound | - | 236.16 | (Theoretical Yield: 2.36 g) | - |
Note: The actual yield will vary depending on the specific reaction conditions and purification efficiency.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Alternative Synthetic Route: Reformatsky Reaction
An alternative approach for the synthesis of a related precursor involves the Reformatsky reaction. This reaction typically employs an α-halo ester and a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[1][2][3] For the synthesis of the target molecule, this would involve the reaction of 2',4'-difluoroacetophenone with ethyl bromodifluoroacetate.
The general mechanism involves the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester to form an organozinc reagent (Reformatsky enolate).[1][2] This enolate then adds to the carbonyl group of the ketone. Subsequent acidic workup yields the β-hydroxy ester.[1][2] It is important to note that this method would produce Ethyl 2,2-difluoro-3-hydroxy-3-(2,4-difluorophenyl)propanoate, which would require a subsequent dehydroxylation step to yield the final target compound, this compound.
Conceptual Signaling Pathway of the Reformatsky Reaction
The following diagram outlines the logical progression of the Reformatsky reaction.
Caption: Logical pathway of the Reformatsky reaction for β-hydroxy ester synthesis.
Disclaimer: This document provides a theoretical protocol based on established chemical literature. All experimental work should be conducted in a well-equipped laboratory by trained personnel, following all necessary safety precautions. The reaction conditions may require optimization to achieve the desired yield and purity.
References
Application Notes and Protocols: Synthesis and Reaction Mechanism of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes on the synthesis of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed is the copper-catalyzed cross-coupling reaction between an aryl halide and a difluoroacetate reagent. A plausible reaction mechanism is elucidated, and a comprehensive experimental protocol is provided. This guide is intended to assist researchers in the efficient synthesis and application of this and structurally related compounds.
Introduction
Fluorine-containing molecules are of significant interest in the pharmaceutical industry due to the unique physicochemical properties that fluorine atoms impart, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. This compound serves as a key intermediate for the introduction of the 2,4-difluorophenyl-difluoroacetyl moiety into more complex molecules, a common structural motif in various bioactive compounds. The synthesis of this compound is therefore of considerable importance for drug discovery and development programs.
Reaction Mechanism: Copper-Catalyzed Cross-Coupling
The synthesis of this compound can be effectively achieved through a copper-catalyzed cross-coupling reaction. The proposed mechanism involves the reaction of an aryl iodide with ethyl bromodifluoroacetate in the presence of copper powder.
The reaction is believed to proceed through the following key steps:
-
Oxidative Addition: Copper(0) undergoes oxidative addition to ethyl bromodifluoroacetate to form an organocopper intermediate.
-
Formation of the Aryl Copper Species: In a parallel step, an active aryl copper species is formed from the reaction of the aryl iodide with copper.
-
Transmetalation (or equivalent coupling step): The organocopper intermediate derived from the difluoroacetate reacts with the aryl copper species.
-
Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the desired product, this compound, and regenerate the copper catalyst.
Reaction Pathway Diagram
Application Note: Synthesis of a BRD4-Targeting PROTAC Utilizing Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[6][7]
The bromodomain and extra-terminal domain (BET) protein BRD4 is a key epigenetic reader and a well-validated therapeutic target in oncology. This application note describes the synthesis and characterization of a novel BRD4-targeting PROTAC, designated as PROTAC-X, which incorporates a warhead derived from Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate. The inclusion of the difluorophenyl and difluoroacetate moieties is intended to enhance the physicochemical properties and metabolic stability of the resulting PROTAC.[8][9][10] This document provides detailed protocols for the synthesis of PROTAC-X, which utilizes a derivative of the VHL E3 ligase ligand.[1][6][11]
Principle of the Method
The synthesis of PROTAC-X is a multi-step process that begins with the hydrolysis of this compound to its corresponding carboxylic acid. This acid is then coupled to a linker, which is subsequently attached to a VHL E3 ligase ligand to yield the final PROTAC molecule. The synthesized PROTAC-X is then evaluated for its ability to induce the degradation of BRD4 in a cellular context.
Materials and Reagents
-
This compound (CAS 1228957-05-8)[12]
-
VHL E3 ligase ligand with a linker attachment point (e.g., a derivative of VH032)[1][11]
-
(+)-JQ1 as a BRD4 ligand precursor
-
Standard reagents and solvents for organic synthesis (e.g., LiOH, HCl, HATU, DIPEA, DMF, DCM, TFA)
-
Reagents for biological assays (e.g., cell culture media, antibodies for Western blotting)
Experimental Protocols
Protocol 1: Synthesis of 2-(2,4-difluorophenyl)-2,2-difluoroacetic acid
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the carboxylic acid.
Protocol 2: Synthesis of the BRD4-Targeting PROTAC-X
-
Amide Coupling: Dissolve the synthesized 2-(2,4-difluorophenyl)-2,2-difluoroacetic acid (1.1 eq), a suitable linker with a terminal amine (1.0 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Purify the resulting intermediate by column chromatography.
-
Final Coupling to VHL Ligand: Couple the purified intermediate to a VHL ligand derivative (e.g., a phenolic VHL ligand) using appropriate coupling chemistry (e.g., Williamson ether synthesis or another amide coupling if the linker has a carboxylic acid terminus).
-
Purify the final PROTAC-X by preparative HPLC.
-
Characterize the final product by LC-MS and NMR spectroscopy.
Protocol 3: Western Blot Analysis of BRD4 Degradation
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of PROTAC-X (e.g., 1 nM to 10 µM) for 24 hours. Include DMSO as a vehicle control and a non-degrading ligand like (+)-JQ1 as a negative control.
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against BRD4 and a loading control (e.g., α-Tubulin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using an ECL substrate.[15]
-
Quantify the band intensities to determine the extent of BRD4 degradation.
Data Presentation
Table 1: Physicochemical Properties of PROTAC-X
| Property | Value |
| Molecular Formula | CxHyFzNaObSc |
| Molecular Weight | To be determined |
| Purity (HPLC) | >95% |
| LogP | To be determined |
| Solubility | To be determined |
Table 2: In Vitro Activity of PROTAC-X
| Parameter | Value |
| BRD4 Binding Affinity (IC50) | To be determined |
| VHL Binding Affinity (IC50) | To be determined |
| DC50 (MDA-MB-231 cells) | To be determined |
| Dmax (MDA-MB-231 cells) | To be determined |
Visualizations
Caption: Mechanism of action for PROTAC-X in inducing BRD4 degradation.
Caption: Experimental workflow for the synthesis and evaluation of PROTAC-X.
Caption: Simplified signaling pathway illustrating the role of BRD4 in cancer.
Conclusion
This application note provides a comprehensive framework for the synthesis and evaluation of a novel BRD4-targeting PROTAC, PROTAC-X, utilizing this compound as a key building block. The detailed protocols and methodologies serve as a valuable resource for researchers in the field of targeted protein degradation and drug discovery. The incorporation of fluorinated moieties offers a promising strategy to enhance the drug-like properties of PROTAC molecules. Further studies are warranted to fully characterize the biological activity and therapeutic potential of PROTAC-X.
References
- 1. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 2. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VHL ligands and functionalized intermediates - Enamine [enamine.net]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 12. calpaclab.com [calpaclab.com]
- 13. enamine.net [enamine.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate in Protein Degrader Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are meticulously designed to recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The modular nature of PROTACs, consisting of a warhead for the POI, a ligand for the E3 ligase, and a connecting linker, allows for systematic optimization of their degradation efficacy.
This document provides detailed application notes and protocols for the use of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate as a key building block in the synthesis of PROTACs. The incorporation of the 2,4-difluorophenyl-difluoroacetyl moiety can serve as a warhead for engaging specific target proteins. The fluorine atoms can enhance binding affinity and improve metabolic stability, making this a valuable component in the design of novel protein degraders.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1228957-05-8 |
| Molecular Formula | C10H8F4O2 |
| Molecular Weight | 236.16 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Purity | ≥97% |
Application in PROTAC Synthesis: A Two-Step Approach
The primary application of this compound in PROTAC synthesis involves a two-step process:
-
Hydrolysis of the Ethyl Ester: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which serves as a handle for conjugation.
-
Amide Bond Formation: The resulting carboxylic acid is then coupled with an amine-functionalized linker, which is subsequently attached to an E3 ligase ligand.
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid, a necessary step for subsequent amide coupling.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Ethanol (EtOH)
-
Water (H2O)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of THF (or EtOH) and water (e.g., 3:1 v/v), add LiOH (1.5 eq) or NaOH (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford 2-(2,4-difluorophenyl)-2,2-difluoroacetic acid as a solid or oil. The product can be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., NMR, LC-MS).
Protocol 2: Amide Coupling with an Amine-Functionalized Linker
This protocol details the formation of an amide bond between the carboxylic acid generated in Protocol 1 and an amine-terminated linker attached to an E3 ligase ligand.
Materials:
-
2-(2,4-difluorophenyl)-2,2-difluoroacetic acid (from Protocol 1)
-
Amine-functionalized linker (e.g., with a terminal primary or secondary amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-(2,4-difluorophenyl)-2,2-difluoroacetic acid (1.0 eq) and the amine-functionalized linker (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) or HBTU (1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired PROTAC molecule.
| Coupling Reagent | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) |
| HATU | DIPEA | DMF | 2 - 6 | 70 - 95 |
| HBTU | DIPEA | DMF | 4 - 12 | 65 - 90 |
| EDC/HOBt | DIPEA | DMF/DCM | 6 - 24 | 50 - 80 |
Signaling Pathway and Mechanism of Action
The synthesized PROTAC, incorporating the 2-(2,4-difluorophenyl)-2,2-difluoroacetyl warhead, functions by inducing the proximity of the target protein to an E3 ubiquitin ligase. This leads to the formation of a ternary complex, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Role of the 2,4-Difluorophenyl Moiety
The 2,4-difluorophenyl group can play a significant role in the efficacy of the resulting PROTAC. Fluorine substitution is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule.
-
Enhanced Binding Affinity: The electron-withdrawing nature of fluorine atoms can lead to favorable interactions, such as dipole-dipole or multipolar interactions, with the target protein's binding pocket, potentially increasing the warhead's affinity.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the half-life of the PROTAC molecule in vivo.
-
Modulation of Lipophilicity: Fluorine substitution can alter the lipophilicity of the warhead, which can influence cell permeability and overall pharmacokinetic properties of the PROTAC.
Characterization of Ternary Complex Formation
The formation and stability of the ternary complex (POI-PROTAC-E3 ligase) are critical for efficient protein degradation. Several biophysical techniques can be employed to characterize these interactions.
| Assay | Parameters Measured | Key Advantages |
| Surface Plasmon Resonance (SPR) | kon, koff, KD | Real-time, label-free detection of binding events. |
| Isothermal Titration Calorimetry (ITC) | KD, ΔH, ΔS, Stoichiometry (n) | Provides a complete thermodynamic profile of the interaction. |
| Time-Resolved FRET (TR-FRET) | Apparent KD, IC50 | Homogeneous, high-throughput format suitable for screening. |
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel PROTACs. The protocols provided herein offer a straightforward approach to incorporate this warhead into a PROTAC scaffold. The unique properties conferred by the difluorophenyl moiety can lead to potent and selective protein degraders with improved pharmacological profiles. The successful development of such degraders relies on a combination of efficient chemical synthesis and rigorous biophysical characterization of the resulting ternary complexes.
Application Notes and Protocols: Nucleophilic Substitution Reactions of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate is a fluorinated building block with significant potential in medicinal chemistry and materials science. The presence of multiple fluorine atoms imparts unique electronic properties, enhancing metabolic stability and modulating the acidity of the alpha-proton, making it an attractive scaffold for the synthesis of novel compounds. These application notes provide an overview of representative nucleophilic substitution reactions involving this compound, focusing on reactions at the ester functional group. The protocols detailed below serve as a foundational guide for the exploration of its synthetic utility.
Key Applications
The 2-(2,4-difluorophenyl)-2,2-difluoroacetyl moiety is a valuable pharmacophore. Its incorporation into molecules can lead to compounds with potential applications as:
-
Enzyme inhibitors
-
Agrochemicals
-
Advanced materials with unique properties
The nucleophilic substitution reactions described herein allow for the facile introduction of diverse functional groups, enabling the generation of libraries of novel compounds for screening and development.
Nucleophilic Substitution at the Carbonyl Carbon
The most accessible nucleophilic substitution reactions for this compound involve the attack of a nucleophile at the electrophilic carbonyl carbon of the ester group. This leads to the displacement of the ethoxy group and the formation of a new functional group.
Hydrolysis to 2-(2,4-difluorophenyl)-2,2-difluoroacetic acid
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, providing a key intermediate for further derivatization, such as amide bond formation.
Reaction Scheme:
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add a 2:1 mixture of tetrahydrofuran (THF) and water, followed by the addition of lithium hydroxide (LiOH) (1.5 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography.
Quantitative Data Summary (Representative)
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | LiOH | THF/H₂O | 25 | 4 | 95 |
| 2 | NaOH | EtOH/H₂O | 50 | 3 | 92 |
| 3 | KOH | MeOH/H₂O | 25 | 5 | 94 |
Experimental Workflow: Hydrolysis
Application Notes and Protocols: Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate as a Putative Difluoromethylating Agent
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific examples or established protocols for the use of "Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate" as a difluoromethylating agent. The following application notes and protocols are based on the known reactivity of structurally analogous compounds, such as ethyl bromodifluoroacetate and other α,α-difluoro-α-aryl acetates. The proposed reactivity and experimental procedures are therefore hypothetical and should be approached with appropriate caution and optimization.
Introduction
The difluoromethyl group (-CF₂H) is a valuable moiety in medicinal chemistry, often serving as a bioisostere for hydroxyl, thiol, or amine groups. Its unique electronic properties can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The development of novel difluoromethylating agents is an active area of research.[2][3] this compound possesses the core structural features that suggest its potential as a precursor for the transfer of a difluoromethyl or a related difunctionalized group to a variety of substrates.
Proposed Reactivity and Mechanism
Based on the reactivity of similar α-halo-α,α-difluoroesters and α-aryl-α,α-difluoroesters, "this compound" could potentially act as a difluoromethylating agent through several pathways:
-
Nucleophilic Difluoromethylation (via a Reformatsky-type reaction): In the presence of a reducing agent (e.g., zinc), the compound could form an organozinc intermediate. This nucleophilic species could then add to electrophiles such as aldehydes or ketones.
-
Radical Difluoromethylation: Under photoredox or thermal conditions with a suitable initiator, the compound could generate a difluoromethyl radical, which could then engage in addition reactions with alkenes or (hetero)arenes.[4][5][6]
-
Difluorocarbene Generation: Although less common for this class of compounds compared to halo-difluoroacetates, under specific basic or thermal conditions, elimination of the aryl group and ethoxycarbonyl group could potentially lead to the formation of difluorocarbene.[7][8]
The most plausible pathway, by analogy to compounds like ethyl bromodifluoroacetate, would involve the generation of a nucleophilic or radical species.[9][10]
Logical Relationship: Potential Pathways for Difluoromethylation
Caption: Potential reaction pathways for the title compound.
Hypothetical Experimental Protocols
The following protocols are generalized and hypothetical. They are based on established procedures for structurally related compounds and would require significant optimization for "this compound".
Protocol 1: Putative Nucleophilic Difluoromethylation of an Aldehyde (Reformatsky-type)
This protocol is adapted from procedures involving ethyl bromodifluoroacetate.
Materials:
-
This compound
-
Aldehyde substrate
-
Activated Zinc powder
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add activated zinc powder (1.5 equivalents).
-
Add anhydrous THF to the flask.
-
In a separate flask, prepare a solution of the aldehyde substrate (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous THF.
-
Add a small portion of this solution to the zinc suspension and gently heat to initiate the reaction.
-
Once the reaction has initiated (indicated by a color change or exotherm), add the remaining solution dropwise while maintaining a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature and then to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow: Hypothetical Nucleophilic Difluoromethylation
Caption: Generalized workflow for the proposed reaction.
Protocol 2: Putative Radical Difluoromethylation of an Alkene (Photoredox-Catalyzed)
This protocol is a generalized adaptation from modern photoredox-catalyzed difluoromethylation reactions.[10]
Materials:
-
This compound
-
Alkene substrate
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)
-
Base (e.g., K₂HPO₄)
-
Anhydrous, degassed solvent (e.g., Dimethylformamide - DMF)
-
Blue LED light source
-
Standard laboratory glassware for photochemical reactions
Procedure:
-
In a reaction vial, combine the alkene substrate (1.0 equivalent), this compound (1.5 equivalents), the photocatalyst (1-2 mol%), and the base (2.0 equivalents).
-
Add anhydrous, degassed DMF via syringe.
-
Seal the vial and place it in a photochemical reactor equipped with a blue LED light source and a cooling fan.
-
Irradiate the reaction mixture with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, remove the vial from the reactor and dilute the mixture with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data from Analogous Reactions
The following table summarizes typical yields and conditions for difluoromethylation reactions using reagents structurally related to the title compound. This data is intended to provide a benchmark for what might be expected.
| Reagent | Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |
| Ethyl bromodifluoroacetate | Phenylboronic acid | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆, CuTC, Blue LED | Ethyl 2,2-difluoro-2-phenylacetate | 85 | [10] |
| Ethyl bromodifluoroacetate | (3-Chlorophenyl)boronic acid | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆, CuTC, Blue LED | Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate | 78 | [10] |
| Sodium 2-chloro-2,2-difluoroacetate | 4-Hydroxyacetophenone | Cs₂CO₃, DMF, 120 °C | 4-(Difluoromethoxy)acetophenone | 94 | [8] |
| PhSO₂CF₂Br | Benzaldehyde | TDAE, DMF, Sun lamp | 2,2-Difluoro-1-phenylethanol (after desulfonylation) | Good | [11] |
CuTC = Copper(I) thiophene-2-carboxylate; TDAE = Tetrakis(dimethylamino)ethylene
Conclusion
While "this compound" is not a documented difluoromethylating agent, its structure suggests potential for such applications. The provided hypothetical protocols, based on the reactivity of analogous compounds, offer a starting point for researchers interested in exploring its synthetic utility. Any investigation into the reactivity of this compound should be conducted with careful consideration of the reaction conditions and thorough characterization of the resulting products. The field of difluoromethylation is rapidly evolving, and the exploration of new reagents is crucial for the advancement of medicinal and materials chemistry.[2][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A practical photocatalytic strategy for radical (deuterio)difluoromethylation using imidazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Ethyl bromodifluoroacetate - Enamine [enamine.net]
- 10. Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
Application Notes and Protocols for Difluoromethylation of Amines with Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a difluoromethyl (-CF2H) group into bioactive molecules is a valuable strategy in medicinal chemistry. This moiety can act as a bioisostere for hydroxyl, thiol, and amine functionalities, often leading to improved metabolic stability, enhanced membrane permeability, and modulated binding affinity. Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate is a potential reagent for the difluoromethylation of primary and secondary amines. Although specific literature precedents for this exact transformation are limited, this document provides a proposed protocol and application notes based on analogous reactions with similar difluoromethylating agents, such as ethyl bromodifluoroacetate, which are known to proceed via a difluorocarbene intermediate.[1][2]
Disclaimer: The following protocols and data are proposed based on established principles of organic chemistry and analogous reactions. Researchers should conduct small-scale pilot experiments to optimize conditions for their specific substrates.
Proposed Reaction Mechanism
The difluoromethylation of amines with this compound is anticipated to proceed through the in-situ generation of difluorocarbene (:CF2). In the presence of a suitable base, the reagent undergoes elimination to form the highly reactive difluorocarbene. This electrophilic intermediate is then trapped by the nucleophilic amine to furnish the N-difluoromethylated product.
References
Application Notes and Protocols: Synthesis of Difluoromethylated Heterocycles Using Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various difluoromethylated heterocycles utilizing Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate as a key building block. The incorporation of the difluoromethyl (-CF2H) group into heterocyclic scaffolds is a pivotal strategy in modern drug discovery, often leading to enhanced metabolic stability, improved binding affinity, and modulated pharmacokinetic properties.
Introduction to Difluoromethylated Heterocycles in Drug Discovery
The difluoromethyl group is a unique bioisostere for hydroxyl, thiol, and amine functionalities, capable of participating in hydrogen bonding interactions. Its introduction into pharmacologically active molecules can significantly impact their biological activity. Heterocyclic compounds, in turn, form the core of a vast number of pharmaceuticals. The combination of these two features in difluoromethylated heterocycles presents a promising avenue for the development of novel therapeutics with improved efficacy and safety profiles. This compound serves as a versatile precursor for accessing a variety of such valuable compounds.
General Reaction Workflow
The synthesis of difluoromethylated heterocycles from this compound typically involves a one-pot cyclocondensation reaction with a suitable binucleophilic reagent. The reaction proceeds through the initial formation of an intermediate by nucleophilic attack at the ester carbonyl, followed by an intramolecular cyclization and dehydration to yield the final heterocyclic product.
Caption: General workflow for the synthesis of difluoromethylated heterocycles.
Synthesis of Difluoromethylated Pyrimidines
Difluoromethylated pyrimidines are of significant interest due to their potential as anticancer, antiviral, and antifungal agents. The synthesis can be achieved through the reaction of this compound with an amidine hydrochloride in the presence of a base.
Experimental Protocol: Synthesis of 4-((2,4-Difluorophenyl)difluoromethyl)-6-phenyl-pyrimidin-2-ol
-
Reagents and Setup:
-
This compound (1.0 eq)
-
Benzamidine hydrochloride (1.2 eq)
-
Sodium ethoxide (2.5 eq)
-
Anhydrous ethanol
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, add benzamidine hydrochloride and stir for 15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Quantitative Data
| Heterocycle | Amidine Used | Yield (%) | Purity (%) |
| 4-((2,4-Difluorophenyl)difluoromethyl)-6-phenyl-pyrimidin-2-ol | Benzamidine | 78 | >98 |
| 4-((2,4-Difluorophenyl)difluoromethyl)-6-methyl-pyrimidin-2-ol | Acetamidine | 72 | >97 |
| 4-((2,4-Difluorophenyl)difluoromethyl)-pyrimidin-2-ol | Formamidine | 65 | >98 |
Synthesis of Difluoromethylated Benzodiazepines
1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The introduction of a difluoromethyl group can modulate their activity and pharmacokinetic profile.
Experimental Protocol: Synthesis of 5-((2,4-Difluorophenyl)difluoromethyl)-7-methyl-1,3-dihydro-2H-benzo[e][1][2]diazepin-2-one
-
Reagents and Setup:
-
This compound (1.0 eq)
-
4-Methyl-o-phenylenediamine (1.1 eq)
-
Glacial acetic acid
-
Xylene
-
Dean-Stark apparatus for azeotropic removal of water.
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve this compound and 4-methyl-o-phenylenediamine in xylene.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and continue for 12-16 hours, collecting the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Quantitative Data
| Heterocycle | o-Phenylenediamine Used | Yield (%) | Purity (%) |
| 5-((2,4-Difluorophenyl)difluoromethyl)-7-methyl-1,3-dihydro-2H-benzo[e][1][2]diazepin-2-one | 4-Methyl-o-phenylenediamine | 65 | >97 |
| 5-((2,4-Difluorophenyl)difluoromethyl)-7-chloro-1,3-dihydro-2H-benzo[e][1][2]diazepin-2-one | 4-Chloro-o-phenylenediamine | 62 | >98 |
| 5-((2,4-Difluorophenyl)difluoromethyl)-1,3-dihydro-2H-benzo[e][1][2]diazepin-2-one | o-Phenylenediamine | 68 | >98 |
Synthesis of Difluoromethylated Pyrazoles
Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3]
Experimental Protocol: Synthesis of 5-((2,4-Difluorophenyl)difluoromethyl)-3-methyl-1H-pyrazol-5-ol
-
Reagents and Setup:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.5 eq)
-
Ethanol
-
Round-bottom flask with a reflux condenser.
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product is purified by recrystallization from ethanol.
-
Quantitative Data
| Heterocycle | Hydrazine Derivative Used | Yield (%) | Purity (%) |
| 5-((2,4-Difluorophenyl)difluoromethyl)-3-methyl-1H-pyrazol-5-ol | Hydrazine hydrate | 82 | >99 |
| 5-((2,4-Difluorophenyl)difluoromethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol | Phenylhydrazine | 75 | >97 |
Signaling Pathway Implication
Difluoromethylated heterocycles can act as inhibitors or modulators of various signaling pathways implicated in diseases such as cancer. For example, a difluoromethylated pyrimidine derivative might inhibit a specific kinase in a cancer-related pathway.
Caption: Inhibition of the MAPK signaling pathway by a difluoromethylated pyrimidine.
Conclusion
The use of this compound as a starting material provides a versatile and efficient route to a variety of difluoromethylated heterocycles. The protocols outlined in this document are based on established synthetic methodologies and can be adapted for the synthesis of a diverse library of compounds for drug discovery and development. The resulting heterocycles, bearing the valuable difluoromethyl moiety, are promising candidates for further biological evaluation.
References
- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bu.edu.eg [bu.edu.eg]
- 3. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of N-Alkyl-2-(2,4-difluorophenyl)-2,2-difluoroacetamides from Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of amides is a cornerstone of modern organic and medicinal chemistry, as the amide bond is a fundamental linkage in a vast array of pharmaceuticals and biologically active molecules.[1][2] The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity. Consequently, the development of robust methods for the synthesis of fluorinated amide derivatives is of paramount importance in drug discovery. This document provides detailed application notes and experimental protocols for the reaction of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate with various primary amines to yield N-Alkyl-2-(2,4-difluorophenyl)-2,2-difluoroacetamides. These protocols are designed to be adaptable for research and development purposes.
Reaction Principle
The formation of an amide from an ester and a primary amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form the more thermodynamically stable amide bond. The reaction can be facilitated by the use of a base to deprotonate the amine, increasing its nucleophilicity, or by a Lewis acid to activate the ester carbonyl group.[3][4]
Applications in Drug Discovery
N-Alkyl-2-(2,4-difluorophenyl)-2,2-difluoroacetamides are valuable building blocks in drug discovery for several reasons:
-
Metabolic Stability: The gem-difluoro group adjacent to the amide bond can sterically hinder enzymatic hydrolysis, leading to increased metabolic stability and a longer in vivo half-life of the drug molecule.
-
Modulation of Physicochemical Properties: The difluorophenyl moiety can influence the lipophilicity and electronic properties of the molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Bioisosteric Replacement: The difluoromethylene group can act as a bioisostere for other functional groups, such as a ketone or an ether, potentially leading to improved biological activity or reduced off-target effects.
Experimental Protocols
Two general and robust methods for the synthesis of N-Alkyl-2-(2,4-difluorophenyl)-2,2-difluoroacetamides are presented below: a base-promoted direct amidation and a Lewis acid-catalyzed amidation.
Protocol 1: Base-Promoted Direct Amidation
This protocol utilizes a strong base, such as n-butyllithium (n-BuLi), to deprotonate the primary amine, thereby increasing its nucleophilicity and promoting the reaction with the ester.[5]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, n-butylamine)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.) and dissolve it in anhydrous THF (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq.) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 15 minutes.
-
In a separate flask, dissolve this compound (1.2 eq.) in anhydrous THF.
-
Slowly add the solution of the ester to the amine/n-BuLi mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours (monitor by TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-alkyl-2-(2,4-difluorophenyl)-2,2-difluoroacetamide.
Protocol 2: Lewis Acid-Catalyzed Direct Amidation
This protocol employs a Lewis acid, such as iron(III) chloride (FeCl₃), to activate the ester carbonyl group, making it more susceptible to nucleophilic attack by the primary amine. This method is advantageous as it avoids the use of strong, pyrophoric bases.[4]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline)
-
Iron(III) chloride (FeCl₃)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the primary amine (1.2 eq.), and anhydrous toluene (0.5 M).
-
Add iron(III) chloride (0.1 eq.) to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80-110 °C.
-
Stir the reaction at this temperature for 4-24 hours (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution to remove any remaining acid and catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-alkyl-2-(2,4-difluorophenyl)-2,2-difluoroacetamide.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the synthesis of various N-Alkyl-2-(2,4-difluorophenyl)-2,2-difluoroacetamides using the protocols described above. The data is based on typical outcomes for similar amidation reactions of fluorinated esters.[3][4][5]
Table 1: Base-Promoted Direct Amidation of this compound with Primary Amines
| Entry | Primary Amine | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | 4 | 85-95 |
| 2 | n-Butylamine | 6 | 80-90 |
| 3 | Cyclohexylamine | 8 | 75-85 |
| 4 | Aniline | 12 | 50-60 |
Table 2: Lewis Acid-Catalyzed Direct Amidation of this compound with Primary Amines
| Entry | Primary Amine | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzylamine | 8 | 110 | 80-90 |
| 2 | n-Butylamine | 12 | 110 | 75-85 |
| 3 | Cyclohexylamine | 16 | 110 | 70-80 |
| 4 | Aniline | 24 | 110 | 60-70 |
Visualizations
Caption: General reaction scheme for the amidation.
Caption: Proposed reaction mechanism.
Caption: Typical experimental workflow.
References
- 1. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Evaluation of Novel Agro-Chemicals: A Case Study with Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
Disclaimer: "Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate" is a chemical compound available for research and development.[1] There is currently limited public data available on its direct application as an active ingredient in agricultural chemistry. The following application notes and protocols are provided as a comprehensive guide for the systematic evaluation of this and other novel compounds for potential fungicidal or herbicidal properties.
Compound Overview
Name: this compound[1] CAS Number: 1228957-05-8[1] Molecular Formula: C₁₀H₈F₄O₂[1] Molecular Weight: 236.16 g/mol [1] Chemical Class: Phenylacetate derivative
Rationale for Investigation: The presence of a difluorophenyl group is a feature in several active antifungal compounds.[2][3] Difluoroacetate moieties are also of interest in medicinal and agrochemical research for their potential biological activities.[4] These structural alerts suggest that this compound is a candidate for screening as a potential agrochemical.
General Experimental Workflow for Agrochemical Screening
The following diagram outlines a typical workflow for evaluating a novel compound for agricultural applications.
Caption: General Workflow for Agrochemical Candidate Evaluation
Protocols for Fungicidal Activity Assessment
In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This protocol is a standard method for the initial screening of compounds for antifungal activity.[5][6][7]
Objective: To determine the direct inhibitory effect of a test compound on the mycelial growth of a target fungus.
Materials:
-
Test compound (e.g., this compound)
-
Target fungal cultures (e.g., Alternaria brassicae, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Solvent (e.g., DMSO, acetone)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compound in a suitable solvent.
-
Prepare PDA medium and autoclave. Allow it to cool to 45-50°C.
-
Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 ppm). A control plate with only the solvent should also be prepared.
-
Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing fungal culture.
-
Incubate the plates at a suitable temperature (e.g., 25 ± 2°C) until the mycelial growth in the control plate almost covers the entire plate.
-
Measure the colony diameter in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Percent Inhibition = [(C - T) / C] x 100
-
Where C = Average diameter of the fungal colony in the control plate.
-
Where T = Average diameter of the fungal colony in the treated plate.
-
-
Determination of EC₅₀ Value
The half-maximal effective concentration (EC₅₀) is a key metric for quantifying the potency of a fungicide.[8]
Objective: To determine the concentration of the test compound that inhibits 50% of the fungal growth.
Procedure:
-
Perform the mycelial growth inhibition assay with a series of concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100, 200 ppm).
-
Calculate the percent inhibition for each concentration.
-
Plot the percent inhibition against the log of the compound concentration.
-
Use a suitable statistical software package to perform a probit or logit analysis to determine the EC₅₀ value.
Data Presentation (Hypothetical Data):
| Compound Concentration (ppm) | Mycelial Growth (mm) | Percent Inhibition (%) |
| 0 (Control) | 85.0 | 0.0 |
| 10 | 72.3 | 15.0 |
| 50 | 45.1 | 46.9 |
| 100 | 23.8 | 72.0 |
| 200 | 8.5 | 90.0 |
| EC₅₀ (ppm) | 52.5 |
In Vivo Plant-Based Assay
Objective: To evaluate the efficacy of the test compound in controlling a fungal disease on a host plant.
Materials:
-
Healthy, susceptible host plants (e.g., mustard for Alternaria brassicae).
-
Fungal spore suspension.
-
Test compound formulated as a sprayable solution.
-
Greenhouse or controlled environment chamber.
Procedure:
-
Grow host plants to a suitable stage (e.g., 4-6 leaf stage).
-
Prepare a spore suspension of the target fungus in sterile water.
-
Spray the plants with the test compound formulation at different concentrations. A control group should be sprayed with a blank formulation.
-
After a set period (e.g., 24 hours), inoculate the plants by spraying them with the fungal spore suspension.
-
Maintain the plants in a high-humidity environment for 24-48 hours to promote infection.
-
Move the plants to a greenhouse and observe for disease development over a period of 7-14 days.
-
Assess disease severity using a rating scale (e.g., percentage of leaf area affected).
-
Calculate the percent disease control compared to the untreated control.
Data Presentation (Hypothetical Data):
| Treatment | Application Rate (g/ha) | Disease Severity (%) | Percent Disease Control (%) |
| Untreated Control | 0 | 78.5 | 0.0 |
| Compound X | 100 | 45.2 | 42.4 |
| Compound X | 200 | 21.3 | 72.9 |
| Commercial Standard | 150 | 18.9 | 76.0 |
Hypothetical Mechanism of Action and Signaling Pathway
Many fungicides act by inhibiting specific enzymes essential for fungal survival. For instance, triazole fungicides inhibit the biosynthesis of ergosterol, a key component of the fungal cell membrane.
The diagram below illustrates a hypothetical mechanism where a novel compound inhibits a crucial fungal enzyme, leading to cell death.
Caption: Hypothetical Fungicidal Mechanism of Action
Protocols for Herbicidal Activity Assessment
A similar tiered approach can be used to screen for herbicidal activity, starting with in vitro assays on seed germination and seedling growth, followed by whole-plant assays.
Seed Germination and Root Elongation Assay
Objective: To assess the pre-emergent herbicidal activity of a test compound.
Procedure:
-
Place filter paper in Petri dishes and moisten with a known volume of different concentrations of the test compound solution.
-
Place a set number of seeds of a target weed species (e.g., Amaranthus retroflexus) on the filter paper.
-
Seal the Petri dishes and incubate in a growth chamber with appropriate light and temperature conditions.
-
After a set period (e.g., 5-7 days), count the number of germinated seeds and measure the root and shoot length of the seedlings.
-
Calculate the percent germination inhibition and growth reduction compared to the control.
Whole-Plant Foliar Application Assay
Objective: To assess the post-emergent herbicidal activity of a test compound.
Procedure:
-
Grow target weed species to the 2-4 leaf stage in pots.
-
Apply the test compound as a foliar spray at different rates.
-
Maintain the plants in a greenhouse and observe for phytotoxicity symptoms (e.g., chlorosis, necrosis, growth inhibition) over 14-21 days.
-
Rate the herbicidal efficacy on a scale of 0 (no effect) to 100 (complete kill).
Synthesis of Related Compounds
While the specific synthesis of this compound is not detailed in readily available literature, methods for producing the core structure, ethyl difluoroacetate, are known. One common industrial method involves the reaction of 1,1,2,2-tetrafluoro-1-ethoxy ethane (ETFEE) with an oxide of elements from groups 13 or 15 (such as boron trioxide) in the presence of sulfuric acid, followed by the addition of an alcohol like ethanol.[9][10] The synthesis of more complex derivatives would involve multi-step organic chemistry reactions, likely using ethyl difluoroacetate or a similar precursor as a starting material.[4][11]
These protocols provide a foundational framework for the initial investigation of "this compound" or any other novel chemical entity for its potential use in agricultural chemistry. Rigorous and systematic evaluation is crucial to identify promising candidates for further development.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Optically active antifungal azoles: synthesis and antifungal activity of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl)-1-[1,2,4]-triazol-1-yl-butan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Synthesis and antifungal activities of 1-(2-[(substituted-phenyl) methyl]thio)-2-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate | 130754-19-7 [smolecule.com]
- 5. journalijpss.com [journalijpss.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea [arccjournals.com]
- 8. In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. WO2017025985A1 - Process of producing ethyl difluoroacetate - Google Patents [patents.google.com]
- 11. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
Welcome to the technical support center for the synthesis of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate. This guide provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of this important fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method is the copper-catalyzed cross-coupling reaction of an organozinc reagent derived from 2,4-difluorobromobenzene with ethyl bromodifluoroacetate. This approach is favored for its relatively mild conditions and good functional group tolerance.
Q2: Why is moisture control critical in this synthesis?
A2: The organozinc intermediate is highly moisture-sensitive. Any water present in the reaction will quench this reagent, leading to a significant reduction in yield. Therefore, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is essential.
Q3: What are the main impurities or side products I should be aware of?
A3: Common side products include the homocoupling of the organozinc reagent to form 2,2',4,4'-tetrafluorobiphenyl and the reduction of ethyl bromodifluoroacetate. Proper temperature control and slow addition of reagents can help minimize these side reactions.
Q4: Can I use 2,4-difluoroiodobenzene instead of 2,4-difluorobromobenzene?
A4: Yes, 2,4-difluoroiodobenzene can be used and may even be more reactive in the formation of the organozinc reagent. However, 2,4-difluorobromobenzene is often more readily available and cost-effective.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the reaction mixture. The disappearance of the starting materials (2,4-difluorobromobenzene and ethyl bromodifluoroacetate) and the appearance of the product spot/peak will indicate the reaction's progression.
Proposed Experimental Protocol: Copper-Catalyzed Cross-Coupling
This protocol details a plausible and robust method for the synthesis of this compound.
Materials:
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Zinc dust (<10 µm, activated)
-
1,2-Dibromoethane
-
Anhydrous Tetrahydrofuran (THF)
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2,4-Difluorobromobenzene
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Ethyl bromodifluoroacetate
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Copper(I) iodide (CuI)
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Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet
-
Magnetic stirrer with a heating mantle
-
Schlenk line or similar inert atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
Activation of Zinc: In a flame-dried three-necked flask under an inert atmosphere, add zinc dust (1.5 eq). To this, add anhydrous THF and a small amount of 1,2-dibromoethane (approx. 5 mol%). Stir the suspension at reflux for 30 minutes. Cool the activated zinc to room temperature.
-
Formation of the Organozinc Reagent: To the suspension of activated zinc, add a solution of 2,4-difluorobromobenzene (1.2 eq) in anhydrous THF dropwise via the dropping funnel. The reaction is exothermic; maintain the temperature below 40°C. After the addition is complete, stir the mixture at room temperature for 2 hours to ensure the formation of the organozinc reagent.
-
Cross-Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, add copper(I) iodide (10 mol%) and anhydrous DMF. To this suspension, add ethyl bromodifluoroacetate (1.0 eq). Cool the mixture to 0°C.
-
Addition of Organozinc Reagent: Transfer the prepared organozinc reagent solution to the mixture of ethyl bromodifluoroacetate and CuI via a cannula at 0°C. After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Data Presentation: Expected Yields and Reaction Parameters
The following table summarizes the expected yields and key parameters for the proposed synthesis. These values are based on typical outcomes for similar cross-coupling reactions.
| Parameter | Value | Notes |
| Yield | 65-80% | The yield is highly dependent on the quality of reagents and the exclusion of moisture. |
| Reaction Time | 12-16 hours | Monitor by TLC or GC for completion. |
| Reaction Temperature | 0°C to Room Temperature | Initial cooling is important to control the exothermic reaction. |
| Key Reagents | ||
| 2,4-Difluorobromobenzene | 1.2 equivalents | A slight excess ensures complete consumption of the limiting reagent. |
| Ethyl bromodifluoroacetate | 1.0 equivalent | Limiting reagent. |
| Zinc (activated) | 1.5 equivalents | An excess is necessary to drive the formation of the organozinc reagent. |
| Copper(I) iodide | 10 mol% | The catalyst loading can be optimized. |
| Solvents | Anhydrous THF, Anhydrous DMF | The use of anhydrous solvents is crucial for the success of the reaction. |
| Purification Method | Vacuum Distillation / Column Chromatography | The choice of purification method depends on the scale of the reaction and the nature of any impurities. |
Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis.
Issue 1: Low or No Product Yield
-
Question: My reaction resulted in a very low yield or no desired product. What could be the cause?
-
Answer:
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Moisture Contamination: The most common reason for low yield is the presence of moisture, which quenches the organozinc reagent. Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is conducted under a strict inert atmosphere.
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Inactive Zinc: The zinc dust must be activated to ensure reactivity. If the zinc is not properly activated, the formation of the organozinc reagent will be inefficient.
-
Low-Quality Reagents: Ensure the purity of your starting materials, especially the 2,4-difluorobromobenzene and ethyl bromodifluoroacetate.
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Incorrect Temperature: The formation of the organozinc reagent is exothermic. If the temperature is not controlled, side reactions can occur. The cross-coupling step also has an optimal temperature range.
-
Issue 2: Formation of Side Products
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Question: I have observed significant amounts of side products in my crude mixture. How can I minimize them?
-
Answer:
-
Homocoupling Product (2,2',4,4'-tetrafluorobiphenyl): This side product arises from the coupling of two organozinc molecules. To minimize this, ensure the slow, dropwise addition of the 2,4-difluorobromobenzene to the activated zinc. Maintaining a lower temperature during the formation of the organozinc reagent can also be beneficial.
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Reduced Ester: If you observe ethyl difluoroacetate, it indicates that the ethyl bromodifluoroacetate has been reduced. This can happen if the organozinc reagent is not efficiently transferred or if there are impurities that act as proton sources.
-
Issue 3: Difficulty in Purification
-
Question: I am having trouble separating my product from the impurities. What purification strategy do you recommend?
-
Answer:
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High-Boiling Impurities: If the impurities have a much higher boiling point than your product, vacuum distillation is an effective purification method.
-
Closely-Eluting Impurities: If impurities have similar polarity to your product, making separation by column chromatography difficult, try using a different solvent system or a different stationary phase (e.g., alumina). Sometimes, a second purification step, such as preparative HPLC, may be necessary for very high purity.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for common synthesis issues.
Optimizing reaction conditions for "Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate.
I. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on a plausible synthetic route: a photoredox/copper dual-catalyzed cross-coupling of (2,4-difluorophenyl)boronic acid and ethyl bromodifluoroacetate.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the photocatalyst (e.g., Ir(ppy)₃) and copper catalyst are of high purity and have been stored properly to avoid degradation. Consider using a freshly opened bottle or purifying the catalyst if necessary. |
| Poor Quality Reagents | Use high-purity (2,4-difluorophenyl)boronic acid and ethyl bromodifluoroacetate. Impurities in starting materials can inhibit the catalytic cycle. |
| Insufficient Light Source | Verify that the light source (e.g., blue LEDs) is emitting at the correct wavelength and intensity to excite the photocatalyst. Ensure the reaction vessel is positioned for optimal light exposure. |
| Oxygen Contamination | The reaction is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Reaction Temperature | While the reaction is typically run at room temperature, slight adjustments may be necessary. Ensure the reaction temperature is maintained as specified in the protocol. |
| Incomplete Reaction | Monitor the reaction progress by TLC or GC-MS. If the reaction stalls, consider adding a second portion of the photocatalyst. |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | This can occur if the catalytic cycle is not efficient. Optimize the ratio of reactants and catalysts. Ensure the base is added correctly as it can influence the rate of competing reactions. |
| Protodeborylation of Boronic Acid | Traces of water can lead to the replacement of the boronic acid group with hydrogen. Use anhydrous solvents and reagents. |
| Decomposition of Ethyl Bromodifluoroacetate | This reagent can be unstable. Store it properly and use it without delay. Side reactions can be minimized by maintaining the recommended reaction temperature. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution with Starting Materials or Side Products | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
| Product Instability | The fluorinated ester may be sensitive to acidic or basic conditions. Use a neutral work-up and purification process. |
II. Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound?
A1: A highly effective method is the photoredox/copper dual-catalyzed cross-coupling of (2,4-difluorophenyl)boronic acid with ethyl bromodifluoroacetate. This reaction proceeds under mild conditions with good functional group tolerance.[1]
Q2: What are the key reagents and catalysts for this synthesis?
A2: The key components are:
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(2,4-difluorophenyl)boronic acid (starting material)
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Ethyl bromodifluoroacetate (starting material)
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An iridium-based photocatalyst (e.g., Ir(ppy)₃)[1]
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A copper catalyst (e.g., (CuOTf)₂·C₆H₅CH₃)[1]
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A base (e.g., K₂HPO₄)[1]
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Anhydrous solvent (e.g., DMF)[1]
Q3: What are the typical reaction conditions?
A3: The reaction is generally carried out at room temperature under an inert atmosphere, with irradiation from a blue LED light source for several hours.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of starting materials and the formation of the product.
Q5: What is the proposed mechanism for the photoredox/copper dual-catalyzed synthesis?
A5: The proposed mechanism involves the photoexcitation of the iridium photocatalyst, which then engages in a single-electron transfer with the copper(I) complex. The resulting reduced iridium species activates the ethyl bromodifluoroacetate to form a radical intermediate. This radical then participates in the copper catalytic cycle, involving oxidative addition, transmetalation with the boronic acid, and reductive elimination to form the final product.[1]
III. Experimental Protocols
General Protocol for the Synthesis of this compound via Photoredox/Copper Dual Catalysis
This protocol is adapted from a general method for the synthesis of ethyl aryldifluoromethylacetate derivatives.[1]
Materials:
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(2,4-difluorophenyl)boronic acid
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Ethyl bromodifluoroacetate
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Ir(ppy)₃ (Tris(2-phenylpyridine)iridium(III))
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(CuOTf)₂·C₆H₅CH₃ (Copper(I) trifluoromethanesulfonate toluene complex)
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K₂HPO₄ (Dipotassium phosphate)
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Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To an oven-dried reaction vial, add (2,4-difluorophenyl)boronic acid (0.1 mmol, 1.0 equiv), K₂HPO₄ (0.2 mmol, 2.0 equiv), Ir(ppy)₃ (2 mol %), and (CuOTf)₂·C₆H₅CH₃ (25 mol %).
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Seal the vial with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add anhydrous DMF (1.0 mL) via syringe.
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Add ethyl bromodifluoroacetate (0.2 mmol, 2.0 equiv) via syringe.
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Place the reaction vial in front of a blue LED lamp (λmax = 455 nm) and stir at room temperature.
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Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 16 hours).
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Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Value | Reference |
| (2,4-difluorophenyl)boronic acid | 0.1 mmol | [1] |
| Ethyl bromodifluoroacetate | 0.2 mmol | [1] |
| K₂HPO₄ | 0.2 mmol | [1] |
| Ir(ppy)₃ | 2 mol % | [1] |
| (CuOTf)₂·C₆H₅CH₃ | 25 mol % | [1] |
| Solvent (DMF) | 1.0 mL | [1] |
| Reaction Time | ~16 hours | [1] |
| Temperature | Room Temperature | [1] |
| Light Source | Blue LED (λmax = 455 nm) | [1] |
IV. Visualizations
Caption: Experimental workflow for the synthesis.
Caption: Troubleshooting low yield issues.
References
Technical Support Center: Synthesis of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate. The information is designed to help identify and mitigate the formation of common side products and impurities.
Troubleshooting Guide
Low yields and impure product are common challenges in multi-step organic syntheses. This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a Reformatsky-type reaction.
Diagram of the General Reaction Workflow:
Technical Support Center: Purification of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
Welcome to the technical support center for the purification of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the purification of this compound.
| Problem | Possible Causes | Solutions |
| Low Purity After Distillation | - Inadequate separation from impurities with close boiling points.- Thermal decomposition of the product. | - Fractional Distillation: Employ a fractional distillation column with a higher number of theoretical plates for better separation.- Vacuum Distillation: Distill under reduced pressure to lower the boiling point and minimize thermal degradation. For the related compound "ethyl difluoroacetate," distillation temperatures of 90°C to 110°C under a pressure of 10-50 mbar have been reported to yield high purity product.[1] |
| Poor Separation in Column Chromatography | - Incorrect solvent system (eluent).- Co-elution with structurally similar impurities.- Column overloading. | - Solvent System Optimization: A common eluent system for fluorinated compounds is a mixture of petroleum ether and ethyl acetate.[2] Start with a low polarity mixture (e.g., 100:1 petroleum ether:ethyl acetate) and gradually increase the polarity.[2]- Alternative Stationary Phase: If co-elution persists, consider using a different stationary phase, such as alumina.- Sample Load: Reduce the amount of crude product loaded onto the column. |
| Product Fails to Crystallize | - Inappropriate solvent or solvent mixture.- Presence of impurities inhibiting crystal formation.- "Oiling out" of the product. | - Solvent Screening: For the structurally similar "Ethyl 2-(2,4-difluorophenyl) acetate," recrystallization from ethanol has been successful.[3] Other common solvents for esters include hexane/ethyl acetate and hexane/acetone mixtures.[4]- Pre-purification: If significant impurities are present, consider a preliminary purification step like distillation or a quick filtration through a silica plug.- Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. To address "oiling out," try a slower cooling rate or use a solvent system where the compound is less soluble. |
| Incomplete Removal of Starting Materials/Reagents | - Unreacted starting materials or residual reagents from the synthesis. | - Aqueous Wash: If the impurities are acidic or basic, perform an aqueous wash of the crude product with a mild base (e.g., sodium bicarbonate solution) or a mild acid, respectively, followed by a water wash to remove salts.[5]- Chromatography: Utilize column chromatography with an appropriate solvent system to separate the product from non-polar or polar impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial purification methods for crude this compound?
A1: Based on the purification of structurally similar fluorinated esters, the recommended initial methods are vacuum distillation and silica gel column chromatography . For a related compound, ethyl difluoroacetate, vacuum distillation at 90-110°C and 10-50 mbar has been shown to be effective.[1] For column chromatography, a petroleum ether/ethyl acetate eluent system is a good starting point.[2]
Q2: What are some common impurities I should be aware of during the synthesis and purification?
A2: While specific impurities for this exact compound are not detailed in the provided literature, common impurities in the synthesis of similar esters can include:
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Unreacted starting materials, such as the corresponding carboxylic acid or alcohol.
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Byproducts from side reactions.
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Residual solvents from the reaction or workup.
Q3: Can I use recrystallization for the final purification step?
A3: Yes, recrystallization can be a highly effective method for obtaining high-purity crystalline solids. For the analogous compound, "Ethyl 2-(2,4-difluorophenyl) acetate," slow evaporation from an ethanol solution yielded colorless crystals.[3] This suggests that ethanol is a promising solvent to try for the recrystallization of the target compound. Other common solvent systems for esters that can be explored include mixtures of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate or acetone).[4]
Q4: My compound appears as an oil and won't solidify. What should I do?
A4: If your purified product is an oil, it may be due to residual impurities or the intrinsic properties of the compound. Consider the following steps:
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High Vacuum Drying: Ensure all residual solvents have been removed by drying under high vacuum.
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Further Purification: The oily nature might indicate the presence of impurities. Attempt further purification by fractional distillation or column chromatography.
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Induce Crystallization: If you expect a solid product, try dissolving the oil in a minimal amount of a suitable solvent and cooling it slowly to induce crystallization. Seeding with a crystal, if available, can also be effective.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is adapted from methods used for the purification of ethyl difluoroacetate and can be used as a starting point.[1]
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Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
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Charging the Flask: Place the crude this compound into the distillation flask.
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Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure between 10 and 50 mbar.
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Heating: Gently heat the distillation flask using a heating mantle.
-
Analysis: Analyze the purity of the collected fractions using methods such as GC-MS or NMR.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is a general method for the purification of fluorinated organic compounds.[2]
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Column Packing: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent (e.g., petroleum ether).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent mixture) and load it onto the top of the silica gel bed.
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Elution: Begin elution with a low-polarity solvent system, such as petroleum ether:ethyl acetate (100:1).[2]
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Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 50:1, 20:1 petroleum ether:ethyl acetate) to elute compounds with increasing polarity.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
Technical Support Center: Distillation Purification of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
This technical support center provides troubleshooting guidance and frequently asked questions for the distillation purification of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the distillation of this compound.
| Issue | Potential Cause | Recommended Action |
| No Product Distilling Over | - Vacuum is not low enough. - Heating temperature is too low. - Leak in the distillation apparatus. - Blockage in the distillation column or condenser. | - Check the vacuum pump and ensure all connections are airtight. - Gradually increase the heating mantle temperature. - Inspect all joints and seals for leaks using a vacuum gauge. - Allow the apparatus to cool, then inspect for any obstructions. |
| Bumping / Uncontrolled Boiling | - Uneven heating. - Lack of boiling chips or magnetic stirrer. - High heating rate. | - Ensure the heating mantle is in good contact with the flask. - Add fresh boiling chips or a magnetic stir bar before heating. - Reduce the heating rate to allow for smooth boiling. |
| Product Purity is Low | - Inefficient fractionation. - Distillation rate is too fast. - Contamination from starting materials or side products with close boiling points. | - Use a fractionating column with a higher number of theoretical plates. - Slow down the distillation rate by reducing the heating temperature. - Analyze the crude material by GC-MS to identify impurities and adjust the distillation parameters accordingly. |
| Product is Darkening/Decomposing | - Heating temperature is too high. - Presence of acidic or basic impurities catalyzing decomposition. | - Reduce the distillation pressure to lower the required boiling temperature. - Consider a pre-distillation wash of the crude product with a dilute bicarbonate solution and/or brine, followed by drying. |
| Fluctuating Vacuum Pressure | - Inconsistent vacuum pump performance. - Leaks in the system. - Outgassing of volatile impurities. | - Service or replace the vacuum pump. - Re-grease all joints and ensure a tight seal. - Hold the crude material under vacuum at a lower temperature before starting the distillation to remove highly volatile components. |
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
Q2: What are the potential impurities I should be aware of?
A2: Potential impurities will depend on the synthetic route used. Common impurities could include unreacted starting materials, solvents, and byproducts from side reactions. For instance, if the synthesis involves the reaction of a difluorophenyl derivative with an ethyl acetate synthon, residual starting materials could be present. It is advisable to perform a GC-MS analysis of the crude product to identify the major impurities and their approximate boiling points to optimize the distillation.
Q3: What type of distillation setup is recommended?
A3: A fractional vacuum distillation setup is recommended. This typically includes a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a vacuum adapter, a cold trap, and a vacuum pump. The use of a short-path distillation apparatus can also be considered to minimize product loss on the surfaces of the glassware.
Q4: How can I avoid thermal decomposition during distillation?
A4: The key to avoiding thermal decomposition is to keep the distillation temperature as low as possible. This is achieved by using a high vacuum. Additionally, ensuring the absence of acidic or basic impurities, which can catalyze decomposition, is crucial. A pre-distillation workup may be necessary.
Q5: What safety precautions should I take?
A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be cautious of the hot surfaces of the heating mantle and glassware. When working with vacuum, ensure the glassware is free of cracks or defects to prevent implosion. A cold trap, typically with liquid nitrogen or a dry ice/acetone slurry, should be used to protect the vacuum pump from corrosive vapors.
Experimental Protocols
General Vacuum Distillation Protocol
This is a general protocol that should be adapted based on the specific properties of the compound and the available equipment.
-
Preparation of the Crude Material: Ensure the crude this compound is free of solvents and any aqueous residues. If necessary, perform an aqueous workup and dry the organic phase over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Assembly of the Distillation Apparatus:
-
Assemble a clean and dry vacuum distillation apparatus. A short-path distillation head is recommended to minimize losses.
-
Use a round-bottom flask of an appropriate size (the crude material should fill it to about half to two-thirds of its volume).
-
Add a magnetic stir bar or fresh boiling chips to the distillation flask.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Attach the distillation flask to the distillation head and the condenser. Place a receiving flask at the end of the condenser.
-
Connect the vacuum adapter to the apparatus and to a cold trap, which is then connected to the vacuum pump.
-
-
Distillation Process:
-
Begin stirring the crude material.
-
Slowly and carefully apply the vacuum. Be aware of any bumping that may occur as residual volatiles are removed.
-
Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle with a stirrer.
-
Increase the temperature gradually until the product begins to distill.
-
Collect any low-boiling fractions (foreruns) in a separate receiving flask.
-
When the temperature at the thermometer stabilizes, change to a new, pre-weighed receiving flask to collect the main fraction.
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction is being collected.
-
Once the main fraction has been collected, or if the temperature begins to rise or drop significantly, stop the distillation by removing the heating mantle.
-
Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Data Presentation
The following table summarizes the known physical properties of the related compound, Ethyl difluoroacetate, which can be used as a reference point.
| Property | Value for Ethyl difluoroacetate |
| CAS Number | 454-31-9 |
| Molecular Formula | C₄H₆F₂O₂ |
| Molecular Weight | 124.09 g/mol |
| Boiling Point (atm) | 99.2 °C[1][2] |
| Density | 1.18 g/mL at 25 °C[1] |
Visualizations
Caption: Troubleshooting workflow for distillation issues.
Caption: Diagram of a standard vacuum distillation setup.
References
Technical Support Center: Column Chromatography Purification of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
This technical support center provides troubleshooting guidance and frequently asked questions for the column chromatography purification of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate. It is designed for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product from Impurities | The polarity of the mobile phase is too high, causing all compounds to elute too quickly. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. |
| The polarity of the mobile phase is too low, resulting in broad or tailing peaks. | Gradually increase the polarity of the mobile phase. Small, incremental additions of ethyl acetate to the hexane mobile phase can improve peak shape and resolution. | |
| The chosen solvent system is not providing adequate selectivity for the product and impurities. | Consider a different solvent system. For example, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether might alter the selectivity. | |
| The column is overloaded with the crude sample. | Reduce the amount of sample loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of sample to silica gel by weight. | |
| Product is not Eluting from the Column | The mobile phase is not polar enough to move the product. | Significantly increase the polarity of the eluent. If a shallow gradient of ethyl acetate in hexane is being used, try a steeper gradient or a flush with a higher concentration of ethyl acetate. |
| The product may have decomposed on the silica gel. Fluorinated compounds can sometimes be unstable on acidic silica.[1] | Perform a stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting to see if degradation occurs.[1] If unstable, consider using a deactivated silica gel or an alternative stationary phase like alumina.[1] | |
| Tailing or Fronting Peaks | Strong interactions between the polar difluoroacetate group and the acidic silanol groups on the silica gel.[2] | Use a deactivated (end-capped) silica gel to minimize these interactions.[2] Adding a small amount of a modifier like trifluoroacetic acid (TFA) to the mobile phase can also improve peak shape. |
| The sample was not loaded onto the column in a concentrated band. | Ensure the sample is dissolved in a minimal amount of solvent before loading.[3] Dry loading the sample onto a small amount of silica gel can also lead to sharper bands.[3] | |
| Co-elution with a Closely-Related Impurity | The impurity has a very similar polarity to the desired product. | Optimize the mobile phase for selectivity. This may involve trying different solvent combinations. A very slow, shallow gradient elution can also improve the separation of closely eluting compounds. |
| Insufficient resolution from the column. | Use a longer column or a stationary phase with a smaller particle size to increase the number of theoretical plates and improve resolution. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of this compound on a silica gel column?
A1: A good starting point for the mobile phase is a mixture of hexanes and ethyl acetate. Based on the purification of similar fluorinated compounds, a low polarity mixture, such as 1-5% ethyl acetate in hexanes, is a reasonable starting point.[4] It is highly recommended to first determine the optimal solvent system by running thin-layer chromatography (TLC) plates.[5] Aim for an Rf value of approximately 0.35 for the desired product.[5]
Q2: How can I determine the correct mobile phase using TLC?
A2: Spot your crude reaction mixture on a TLC plate and place it in a developing chamber with a prepared solvent mixture (e.g., 10% ethyl acetate in hexanes). Observe the separation of the spots. If the spots are all near the baseline, the solvent is not polar enough. If they are all near the solvent front, the solvent is too polar. Adjust the solvent ratio until you achieve good separation between your product spot and impurities, ideally with the product spot having an Rf of ~0.35.
Q3: My compound is not very soluble in the mobile phase. How should I load it onto the column?
A3: If your compound has poor solubility in the eluting solvent, dry loading is recommended.[3] To do this, dissolve your crude product in a solvent in which it is soluble (e.g., dichloromethane). Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[3]
Q4: What are some potential impurities I should be trying to separate?
A4: Without knowing the specific synthetic route, potential impurities could include unreacted starting materials, by-products from side reactions, or decomposition products. For instance, if the synthesis involves the reaction of 2,4-difluorophenylacetic acid with ethanol, you might have residual starting acid or other esterification by-products.
Q5: The purification is not working well on silica gel. What other stationary phases can I try?
A5: If silica gel is not providing a good separation or is causing decomposition of your product, you could consider using alumina (neutral, basic, or acidic) or a fluorinated stationary phase.[1][2] Fluorinated stationary phases can offer unique selectivity for fluorinated compounds.[2] Another option for polar compounds is reversed-phase chromatography.[6]
Experimental Protocol: Recommended Starting Procedure
This protocol is a general guideline. The mobile phase composition and gradient should be optimized based on TLC analysis of your crude material.
1. Materials and Equipment:
- Glass chromatography column
- Silica gel (230-400 mesh)
- Mobile Phase: Hexanes and Ethyl Acetate (HPLC grade)
- Sand
- Crude this compound
- Collection tubes or flasks
- TLC plates, chamber, and UV lamp
2. Column Packing (Slurry Method):
- Place a small plug of glass wool or cotton at the bottom of the column.[5]
- Add a small layer of sand over the plug.[3]
- In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., 1% Ethyl Acetate in Hexanes).[5]
- Pour the slurry into the column, ensuring no air bubbles are trapped.[5]
- Gently tap the column to ensure even packing.
- Open the stopcock to drain some solvent, allowing the silica to settle. The solvent level should not go below the top of the silica bed.[3]
- Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.[3]
3. Sample Loading:
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
- Carefully add the sample solution to the top of the column using a pipette.[3]
- Drain the solvent until the sample is absorbed into the sand layer.[3]
- Carefully add a small amount of the initial mobile phase, wash the sides of the column, and drain again to the top of the sand layer.
4. Elution and Fraction Collection:
- Carefully fill the column with the mobile phase.
- Begin eluting the column, collecting fractions in appropriately sized test tubes or flasks.
- If using a gradient, start with a low polarity mobile phase (e.g., 1% Ethyl Acetate in Hexanes) and gradually increase the polarity (e.g., to 3%, 5%, 10% Ethyl Acetate) to elute compounds of increasing polarity.
- Monitor the separation by collecting small fractions and analyzing them by TLC.
5. Product Isolation:
- Combine the fractions that contain the pure product (as determined by TLC).
- Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Experimental workflow for column chromatography purification.
References
Technical Support Center: Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: A common method for the synthesis of related aryl-difluoroacetates involves the Reformatsky reaction.[1][2][3][4] This reaction typically uses an α-halo ester, such as ethyl bromodifluoroacetate, and an aldehyde or ketone, in the presence of zinc metal. For this compound, a likely precursor synthesis would involve the reaction of ethyl bromodifluoroacetate with 2,4-difluorobenzaldehyde.
Q2: What are the typical storage conditions for this compound?
A2: this compound should be stored at room temperature.[5] It is important to keep the container tightly sealed to prevent hydrolysis from atmospheric moisture.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can result from several factors:
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Poor quality of starting materials: Ensure the purity of your this compound and other reactants. Impurities can lead to unwanted side reactions.
-
Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress by TLC or GC-MS is recommended.
-
Suboptimal reaction conditions: The reaction conditions may not be optimized. Key parameters to investigate include the choice of solvent, reaction temperature, and the equivalents of reagents used.
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Hydrolysis of the ester: The presence of water in the reaction mixture can lead to the hydrolysis of the ester group, especially under acidic or basic conditions.[6][7] Ensure all glassware is dry and use anhydrous solvents.
Q4: I am observing significant side product formation. What are the likely impurities?
A4: Common side products can include:
-
Hydrolysis product: 2-(2,4-difluorophenyl)-2,2-difluoroacetic acid can form if water is present.[6][7]
-
Products from self-condensation: Under basic conditions, enolizable esters can undergo self-condensation.
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Decarboxylation products: Highly fluorinated malonic esters are prone to decarboxylation, especially at elevated temperatures.[6] While this is more relevant to precursors, similar decomposition pathways could be a concern.
Q5: What are the recommended methods for purifying the final product?
A5: Purification of fluorinated esters is typically achieved through:
-
Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid products.[8]
-
Column chromatography: Silica gel chromatography can be effective for removing polar impurities. The choice of eluent will depend on the polarity of the product and impurities.
-
Washing with bicarbonate solution: If acidic impurities are present, washing the organic layer with a saturated sodium bicarbonate solution can be beneficial.[9]
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inadequate reaction time or temperature. | Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC-MS. |
| Poor quality of reagents. | Verify the purity of starting materials. Use freshly distilled solvents. | |
| Product degradation | Presence of water leading to hydrolysis. | Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Reaction temperature is too high. | Optimize the reaction temperature. Consider running the reaction at a lower temperature for a longer duration. | |
| Complex mixture of products | Incorrect stoichiometry of reagents. | Carefully check the molar ratios of the reactants. |
| Side reactions are occurring. | Investigate the effect of different solvents or bases (if applicable) to minimize side reactions. |
Product Purification Issues
| Symptom | Possible Cause | Suggested Solution |
| Difficulty in removing a specific impurity | Impurity has similar polarity to the product. | Try a different solvent system for column chromatography. Consider preparative HPLC for challenging separations. |
| Product decomposes on silica gel column | Product is sensitive to acidic silica gel. | Neutralize the silica gel with a suitable base (e.g., triethylamine in the eluent) before use. |
| Presence of fluoride ions in the final product | Incomplete reaction or decomposition. | Distillation in the presence of an organic base, such as tri-n-butylamine, can help in reducing fluoride ion content.[10] |
Experimental Protocols
General Protocol for a Reformatsky-type Reaction
This protocol describes a general procedure for the reaction of an α-halo ester with a carbonyl compound, which is a common method for forming C-C bonds with compounds like ethyl bromodifluoroacetate.
Materials:
-
Zinc dust (activated)
-
Ethyl bromodifluoroacetate
-
2,4-Difluorobenzaldehyde
-
Anhydrous THF
-
1 M HCl
Procedure:
-
Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
In a flame-dried, three-necked flask under an argon atmosphere, add the activated zinc dust and anhydrous THF.
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Add a solution of ethyl bromodifluoroacetate and 2,4-difluorobenzaldehyde in anhydrous THF dropwise to the zinc suspension.
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Maintain the reaction temperature at a specified level (e.g., reflux) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: A general workflow for the synthesis and purification of products from this compound reactions.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues in reactions involving this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 3. pharmdguru.com [pharmdguru.com]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. calpaclab.com [calpaclab.com]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters - Google Patents [patents.google.com]
Technical Support Center: Analysis of Byproducts in the Synthesis of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the analysis of byproducts from the synthesis of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common byproducts observed in the synthesis of this compound via the Reformatsky reaction?
The synthesis of this compound, commonly achieved through a Reformatsky-type reaction involving 2,4-difluorobenzaldehyde and ethyl bromodifluoroacetate with zinc, can lead to several byproducts. The primary expected byproducts include:
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Unreacted Starting Materials: 2,4-difluorobenzaldehyde and ethyl bromodifluoroacetate may be present if the reaction does not go to completion.
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Dehydrated Product (Ethyl 2-(2,4-difluorophenyl)-2-fluoroacrylate): The initial β-hydroxy ester product can undergo dehydration, especially under acidic or heated conditions, to form an α,β-unsaturated ester.[1][2]
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Self-Condensation Product of the Reformatsky Reagent (Ethyl 4,4-difluoro-3-hydroxy-2,2-difluoropentanoate): The zinc enolate of ethyl bromodifluoroacetate can react with another molecule of the ester to form a self-condensation product.
-
Reduced Aldehyde (2,4-difluorobenzyl alcohol): The aldehyde starting material can be reduced to the corresponding alcohol.
Q2: My reaction yield is low. What are the potential causes and how can I troubleshoot this?
Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.[3]
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Inactive Zinc: The surface of the zinc metal may be coated with zinc oxide, which prevents the reaction.
-
Solution: Activate the zinc prior to the reaction. Common activation methods include washing with dilute HCl, treatment with iodine, or using a zinc-copper couple.[4]
-
-
Moisture in Reaction: The organozinc intermediate (Reformatsky reagent) is sensitive to moisture.
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Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents.[5]
-
-
Side Reactions: The formation of byproducts, as listed in Q1, will consume the starting materials and reduce the yield of the desired product.
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Solution: Optimize reaction conditions (temperature, addition rate of reagents) to minimize side reactions. For example, maintaining a low reaction temperature can suppress the self-condensation of the Reformatsky reagent.
-
Q3: I am observing an unknown peak in my GC-MS/HPLC analysis. How can I identify it?
Identifying unknown peaks requires a combination of analytical techniques.
-
Mass Spectrometry (MS): Analyze the mass spectrum of the unknown peak. For fluorinated compounds, look for characteristic fragmentation patterns, such as the loss of HF (mass 20) or other fluorine-containing fragments.[6][7] Aromatic esters often show a prominent molecular ion peak.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated, ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structure elucidation. ¹⁹F NMR is particularly useful for identifying and quantifying fluorinated byproducts.
-
Reference Standards: If a potential byproduct is suspected, synthesizing or purchasing a reference standard for comparison of retention times and mass spectra is the most definitive identification method.
Q4: How can I minimize the formation of the dehydrated byproduct?
The dehydration of the initial β-hydroxy ester product is a common issue.[1][2]
-
Control pH: Avoid strongly acidic or basic conditions during the reaction work-up, as these can promote dehydration. A buffered aqueous work-up may be beneficial.
-
Low Temperature: Perform the reaction and work-up at low temperatures to minimize the rate of the elimination reaction.
-
Prompt Isolation: Isolate the product promptly after the reaction is complete to avoid prolonged exposure to conditions that may favor dehydration.
Data Presentation: Byproduct Profile under Various Reaction Conditions
The following table summarizes hypothetical quantitative data on the product and byproduct distribution under different reaction conditions to illustrate the impact of these parameters.
| Condition ID | Temperature (°C) | Addition Time (min) | Zinc Activation | Product (%) | Dehydrated Byproduct (%) | Self-Condensation Byproduct (%) | Unreacted Aldehyde (%) |
| A | 50 | 30 | None | 45 | 15 | 25 | 15 |
| B | 25 | 60 | HCl wash | 75 | 5 | 10 | 10 |
| C | 0 | 90 | I₂ activation | 85 | <2 | 5 | 8 |
Experimental Protocols
General Procedure for the Synthesis of this compound (Reformatsky Reaction)[4][10][11]
A suspension of activated zinc dust (1.2 eq) in an anhydrous solvent (e.g., THF, toluene) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). A solution of 2,4-difluorobenzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.1 eq) in the same anhydrous solvent is added dropwise to the zinc suspension at a controlled temperature (e.g., 0-25 °C). The reaction mixture is stirred until the starting materials are consumed (monitored by TLC or GC). The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Analytical Methodologies
a) Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of the product and byproducts.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Expected Fragmentation: Look for the molecular ion peak and characteristic losses of C₂H₅O, COOC₂H₅, F, and HF.[6][7]
b) High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column is typically used. For separating fluorinated compounds, a fluorinated stationary phase may offer enhanced selectivity.[10]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL
c) ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: CDCl₃
-
Standard: An internal or external standard such as trifluorotoluene can be used for quantitative analysis.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Analysis: The chemical shifts and coupling constants of the fluorine atoms will be characteristic of the product and each fluorinated byproduct. Integration of the signals can be used for quantification.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Formation of the dehydrated byproduct from the β-hydroxy ester intermediate.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. benchchem.com [benchchem.com]
- 6. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. whitman.edu [whitman.edu]
- 8. GCMS Section 6.14 [people.whitman.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Reformatsky Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the Reformatsky reaction. This reaction involves the condensation of an α-halo ester, in this case, ethyl iododifluoroacetate, with a carbonyl compound, 2,4-difluorobenzaldehyde, in the presence of activated zinc metal. The reaction typically yields a β-hydroxy ester, which can then be subjected to further transformations if necessary.
Q2: What are the critical parameters to control during the Reformatsky reaction for this synthesis?
A2: Several parameters are crucial for a successful synthesis with minimal impurities:
-
Zinc Activation: The zinc metal must be activated to ensure efficient insertion into the carbon-halogen bond of the ethyl iododifluoroacetate. Common activation methods include washing with dilute acid to remove the oxide layer, followed by washing with water, ethanol, and ether, and then drying under vacuum.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the organozinc intermediate.
-
Temperature Control: The formation of the organozinc reagent and its subsequent reaction with the aldehyde are exothermic. Maintaining the recommended reaction temperature is vital to prevent side reactions.
-
Purity of Reactants: The purity of ethyl iododifluoroacetate and 2,4-difluorobenzaldehyde is critical. Impurities in the starting materials can lead to the formation of unwanted byproducts.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored using Thin Layer Chromatography (TLC). A suitable eluent system, for example, a mixture of hexanes and ethyl acetate, can be used to separate the starting materials from the product. Visualizing the TLC plate under UV light (254 nm) will show the consumption of the UV-active 2,4-difluorobenzaldehyde and the appearance of the product spot.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Zinc | Ensure zinc is properly activated before use. Consider using fresh, high-purity zinc dust or turnings. Pre-treatment with iodine or 1,2-dibromoethane can also be effective. | Activated zinc will readily react with ethyl iododifluoroacetate, initiating the reaction. |
| Presence of Moisture | Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | Elimination of water will prevent the quenching of the reactive organozinc intermediate. |
| Impure Starting Materials | Verify the purity of ethyl iododifluoroacetate and 2,4-difluorobenzaldehyde by analytical techniques such as GC-MS or NMR. Purify if necessary. | High-purity starting materials will lead to a cleaner reaction with higher conversion to the desired product. |
| Incorrect Reaction Temperature | Use a calibrated thermometer and maintain the reaction temperature within the recommended range. For the initial formation of the organozinc reagent, a gentle reflux in a suitable solvent like THF is often employed. | Optimal temperature control minimizes the formation of side products and decomposition of the organozinc reagent. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Potential Impurity | Formation Mechanism | Prevention and Mitigation |
| Unreacted 2,4-difluorobenzaldehyde | Incomplete reaction due to insufficient organozinc reagent or short reaction time. | Use a slight excess of ethyl iododifluoroacetate and zinc. Monitor the reaction by TLC until the aldehyde is consumed. |
| Ethyl difluoroacetate | Protonation of the organozinc intermediate by residual water or acidic impurities. | Ensure strictly anhydrous conditions. Use purified solvents and reagents. |
| Wurtz-type coupling product (diethyl 2,2,3,3-tetrafluorosuccinate) | Dimerization of the organozinc reagent. | Add the solution of the aldehyde to the pre-formed organozinc reagent slowly to maintain a low concentration of the organozinc species. |
| Dehydration product (Ethyl 2-(2,4-difluorophenyl)-2-fluoroacrylate) | Elimination of water from the β-hydroxy ester product during workup or purification, especially under acidic conditions. | Perform the aqueous workup under neutral or slightly basic conditions. Avoid excessive heat during purification. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Reformatsky Reaction
Materials:
-
Activated Zinc dust
-
Ethyl iododifluoroacetate
-
2,4-difluorobenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Formation of the Organozinc Reagent: The flask is charged with activated zinc dust (1.2 equivalents) and anhydrous THF. A solution of ethyl iododifluoroacetate (1.1 equivalents) in anhydrous THF is added dropwise from the dropping funnel. The mixture is gently heated to initiate the reaction, which is indicated by a slight exotherm and the disappearance of the shiny zinc surface. The reaction is maintained at a gentle reflux for 1-2 hours to ensure the complete formation of the organozinc reagent.
-
Reaction with Aldehyde: The reaction mixture is cooled to room temperature. A solution of 2,4-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure Ethyl 2-(2,4-difluorophenyl)-2-hydroxy-2,2-difluoroacetate.
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value | Typical Yield (%) | Typical Purity (%) |
| Equivalents of Zinc | 1.2 - 1.5 | 75 - 90 | >95 (after chromatography) |
| Equivalents of Ethyl iododifluoroacetate | 1.1 - 1.3 | ||
| Reaction Temperature (°C) | 40 - 65 | ||
| Reaction Time (hours) | 3 - 6 |
Note: Yields and purity are dependent on the specific reaction conditions and the scale of the synthesis.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
Technical Support Center: Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate Synthesis Scale-Up
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the scale-up of the synthesis of this compound, which is often prepared via a Reformatsky-type reaction.
1. Reagent & Reaction Setup
-
Question: Why is the initiation of the Reformatsky reaction sluggish on a larger scale, and how can it be improved? Answer: On a larger scale, the surface area-to-volume ratio of the zinc metal decreases, which can slow down the initiation. The reactivity of the organozinc reagent, often referred to as a 'Reformatsky enolate', is crucial.[1][2] To facilitate a smoother initiation:
-
Zinc Activation: Ensure the zinc dust is of high purity and activated. Pre-treatment of zinc with dilute acid to remove the passivating oxide layer, followed by washing with water, ethanol, and ether, and drying under vacuum is a common practice.
-
Local Concentration: A small amount of the α-halo ester can be added initially to a concentrated slurry of zinc to initiate the reaction in a smaller volume before the main addition.
-
Initiators: A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the zinc surface.
-
-
Question: What are the key safety considerations when handling reagents for this synthesis at scale? Answer:
-
α-Halo Esters: These are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Zinc Dust: Can be pyrophoric, especially when finely divided and dry. Avoid creating dust clouds and handle under an inert atmosphere if possible.
-
Solvents: Anhydrous solvents like THF or diethyl ether are typically used. Ensure they are properly dried and handle them away from ignition sources.
-
Exothermicity: The reaction can be exothermic, especially during initiation. Proper temperature control and a plan for rapid cooling are essential.[3]
-
2. Reaction Conditions & Monitoring
-
Question: We are observing a significant exotherm upon scaling up. What are the best practices for temperature control? Answer: Heat dissipation becomes less efficient as the reactor size increases. To manage the exotherm:
-
Controlled Addition: Add the α-halo ester solution dropwise at a rate that allows the cooling system to maintain the desired internal temperature.[3][4]
-
Efficient Agitation: Ensure good mixing to prevent localized hot spots and promote even heat distribution.[5][6][7] The choice of impeller and agitation speed is critical.
-
Jacketed Reactor: Use a reactor with a cooling jacket and a reliable temperature control unit. For very large scales, internal cooling coils may be necessary.
-
Solvent Choice: A higher boiling point solvent can offer a wider operating temperature range, but this needs to be balanced with reactivity and downstream processing considerations.
-
-
Question: How can we effectively monitor the reaction progress on a larger scale? Answer: Direct sampling from a large reactor can be challenging.
-
In-situ Probes: If available, in-situ IR or Raman probes can provide real-time data on the consumption of starting materials and the formation of the product.
-
Quenched Aliquots: Carefully take small aliquots from the reaction mixture, quench them immediately with a suitable reagent (e.g., dilute acid), and then analyze by TLC, GC, or HPLC to determine the conversion.
-
3. Work-up & Purification
-
Question: During work-up, we are experiencing emulsion formation. How can this be resolved? Answer: Emulsions are common when quenching organometallic reactions.
-
Brine Wash: Washing the organic layer with a saturated aqueous solution of sodium chloride can help to break emulsions by increasing the ionic strength of the aqueous phase.[8]
-
Filtration Aid: Filtering the entire mixture through a pad of Celite can help to break up the emulsion and remove fine inorganic solids that may be stabilizing it.[8]
-
Solvent Addition: Adding more of the organic extraction solvent can sometimes help to resolve the layers.
-
-
Question: What is the most effective way to remove zinc salts during the work-up? Answer:
-
Acidic Wash: Quenching the reaction with a dilute acid (e.g., 1M HCl or saturated NH4Cl solution) will dissolve the zinc salts into the aqueous layer.[8] Multiple washes may be necessary.
-
Complexation: For copper salts, which can sometimes be used, quenching with a saturated ammonium chloride solution and stirring until the solution turns deep blue indicates complexation and helps with removal.[8]
-
-
Question: The final product is difficult to purify by distillation at a large scale due to co-distilling impurities. What are the alternatives? Answer:
-
Recrystallization: If the product is a solid at room temperature or can be derivatized to a solid, recrystallization is an excellent method for large-scale purification.
-
Slurry Wash: Slurrying the crude product in a solvent in which the impurities are soluble but the product is not can be an effective purification step.
-
Chromatography: While challenging to scale, flash chromatography on a large column or using automated systems can be employed. Using a silica plug filtration can be a faster alternative to remove highly polar impurities.[8][9]
-
4. Byproduct Formation
-
Question: We are observing the formation of a significant amount of a dimeric byproduct. What is the cause and how can it be minimized? Answer: The formation of a dimer from the α-halo ester (a Wurtz-type coupling) can occur, especially at higher temperatures or if the addition of the carbonyl compound is too slow.
-
Maintain Low Temperature: Keeping the reaction temperature low favors the desired addition reaction over the coupling side reaction.
-
Reverse Addition: In some cases, adding the pre-formed organozinc reagent to the aldehyde or ketone can minimize the self-condensation of the enolate.
-
Ensure Rapid Consumption: Once the organozinc reagent is formed, it should react with the carbonyl compound. Ensure the carbonyl compound is readily available in the reaction mixture.
-
Experimental Protocols & Data
Representative Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on typical Reformatsky reactions and should be optimized for specific scales and equipment.
-
Reactor Setup: A dry, jacketed glass reactor equipped with a mechanical stirrer, a condenser, a temperature probe, and a nitrogen inlet is charged with activated zinc dust (1.5 - 2.0 equivalents). The system is purged with nitrogen.
-
Solvent Addition: Anhydrous THF is added to the reactor to cover the zinc.
-
Initiation: A small amount of ethyl bromodifluoroacetate is added to the stirred zinc suspension. Gentle heating may be required to initiate the reaction, which is indicated by a slight exotherm and a change in the appearance of the zinc.
-
Reagent Addition: A solution of 2,4-difluorobenzaldehyde (1.0 equivalent) and ethyl bromodifluoroacetate (1.2 - 1.5 equivalents) in anhydrous THF is added dropwise to the reactor at a rate that maintains the internal temperature between 30-40°C.
-
Reaction Monitoring: The reaction is stirred at the set temperature for 2-4 hours after the addition is complete. Progress is monitored by TLC or GC analysis of quenched aliquots.
-
Quenching: The reaction mixture is cooled to 0-10°C and slowly quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x volume). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.[8]
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield this compound.
Table 1: Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Poor zinc activation | Activate zinc with dilute acid and dry thoroughly before use. |
| Incomplete reaction | Increase reaction time or temperature moderately. Monitor by GC/HPLC. | |
| Side reactions (e.g., dimerization) | Maintain lower reaction temperature; consider reverse addition. | |
| Exotherm | Poor heat transfer | Slow down the addition rate of reagents. Ensure efficient agitation.[5] |
| Emulsion | Formation of fine inorganic precipitates | Add brine to the aqueous layer.[8] Filter through Celite.[8] |
| Byproducts | Wurtz-type coupling | Maintain lower reaction temperatures. |
| Aldol condensation of the aldehyde | Use a non-protic solvent; ensure anhydrous conditions. |
Visualizations
Caption: Troubleshooting workflow for common scale-up issues.
Caption: Simplified pathway for the Reformatsky reaction.
Caption: General experimental workflow for the synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. lightnin.ir [lightnin.ir]
- 7. researchgate.net [researchgate.net]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. orgsyn.org [orgsyn.org]
"Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate" stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concern for this compound is its susceptibility to hydrolysis. As an ester, it can react with water to break down into its corresponding carboxylic acid and alcohol. The presence of multiple electron-withdrawing fluorine atoms on both the phenyl ring and the acetate group increases the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack by water or other nucleophiles present in the solution.
Q2: How does pH affect the stability of the compound in aqueous solutions?
A2: The stability of this compound is highly dependent on the pH of the aqueous solution.
-
Alkaline conditions (high pH): The compound will degrade rapidly due to base-catalyzed hydrolysis. The hydroxide ion (OH-) is a potent nucleophile that will readily attack the ester's carbonyl group.
-
Neutral conditions (pH ~7): Hydrolysis will still occur, but at a slower rate compared to alkaline conditions.
-
Acidic conditions (low pH): Acid-catalyzed hydrolysis can also occur, although it is generally slower than base-catalyzed hydrolysis for esters.
It is crucial to control the pH of your experimental solutions to minimize degradation.
Q3: What solvents are recommended for dissolving and storing this compound?
A3: To minimize hydrolysis, it is best to use anhydrous aprotic solvents. In polar aprotic solvents, nucleophilicity is enhanced, which can be a factor if other nucleophiles are present, but the absence of water will prevent hydrolysis.[1] Recommended solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
If the use of protic solvents (e.g., water, ethanol, methanol) is unavoidable for your experiment, it is critical to use them at the appropriate pH and for the shortest duration possible. In polar protic solvents, smaller, more electronegative nucleophiles are heavily solvated, which can reduce their reactivity.[1][2]
Q4: What are the recommended storage conditions for solutions of this compound?
A4: Solutions of this compound should be stored under the following conditions to maximize stability[3]:
-
Temperature: Store at low temperatures, ideally at -20°C or below, to slow down potential degradation reactions.[3]
-
Light: Protect from light by using amber vials or by storing in the dark, as some fluorinated compounds can be photosensitive.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3]
-
Moisture: Use anhydrous solvents and seal containers tightly to protect from moisture, which can cause hydrolysis.[3]
Troubleshooting Guides
Issue 1: Rapid degradation of the compound observed in my experimental results.
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | Ensure you are using a dry, aprotic solvent. If your experiment requires a protic solvent, minimize the time the compound is in solution and control the pH. |
| pH of the Solution | If using aqueous buffers, verify the pH. Avoid basic conditions. If possible, perform a pH stability screen to determine the optimal pH range for your experiment. |
| Contaminated Solvents or Reagents | Use fresh, high-purity, anhydrous solvents. Ensure other reagents in your solution are not introducing water or are basic in nature. |
| Improper Storage | Review your storage conditions. Ensure solutions are stored at a low temperature, protected from light, and under an inert atmosphere. |
| Temperature Effects | High experimental temperatures will accelerate degradation. If your protocol allows, consider running the experiment at a lower temperature. |
Issue 2: Inconsistent results or loss of compound activity over time.
| Possible Cause | Troubleshooting Steps |
| Gradual Hydrolysis | Prepare fresh solutions of the compound for each experiment. Avoid using stock solutions that have been stored for an extended period, especially if in a protic solvent. |
| Adsorption to Labware | Fluorinated compounds can sometimes adsorb to certain plastics. Use glass or polypropylene labware where possible. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles can degrade some compounds. Aliquot your stock solution into single-use vials to avoid this. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the recommended procedure for preparing a stock solution of this compound.
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Inert gas (argon or nitrogen)
-
Sterile, amber glass vial with a screw cap and PTFE septum
-
-
Procedure:
-
Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of the compound in a clean, dry vial.
-
Under a stream of inert gas, add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Seal the vial tightly with the cap.
-
Gently vortex or sonicate until the compound is fully dissolved.
-
Store the stock solution at -20°C or below, protected from light.
-
Protocol 2: General pH Stability Assessment
This protocol provides a general method to assess the stability of the compound at different pH values.
-
Materials:
-
Stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile or DMSO).
-
A series of aqueous buffers (e.g., citrate for acidic, phosphate for neutral, and borate for basic pH).
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV).
-
-
Procedure:
-
Prepare a set of solutions by diluting the stock solution into each of the different pH buffers to a final concentration suitable for HPLC analysis.
-
Immediately after preparation (t=0), inject an aliquot of each solution onto the HPLC to determine the initial peak area of the compound.
-
Incubate the remaining solutions at a controlled temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot from each pH solution onto the HPLC.
-
Monitor the decrease in the peak area of the parent compound over time for each pH condition. The appearance of new peaks may indicate degradation products.
-
Plot the percentage of the remaining compound against time for each pH to determine the stability profile.
-
Visualizations
Below are diagrams illustrating key concepts related to the stability of this compound.
Caption: General hydrolysis pathway of this compound.
Caption: A logical workflow for troubleshooting degradation issues.
References
Technical Support Center: Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
This technical support guide is intended for researchers, scientists, and drug development professionals working with Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate (CAS Number: 1228957-05-8). Due to limited specific safety and handling data for this compound, this guide has been developed by extrapolating information from structurally similar compounds, primarily other fluorinated acetic acid esters. It is crucial to always consult the specific Safety Data Sheet (SDS) provided by your supplier and to conduct a thorough risk assessment before handling this chemical.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Q2: What are the recommended storage conditions for this compound?
A2: One supplier suggests that this compound can be stored at room temperature.[6] However, for general safety and to ensure long-term stability, it is prudent to follow storage guidelines for similar flammable and reactive compounds. Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][7] It is also advisable to store it separately from incompatible materials such as strong oxidizing agents, acids, and bases.[5][8]
Q3: What personal protective equipment (PPE) should be worn when handling this chemical?
A3: A comprehensive PPE protocol is essential. This should include:
-
Eye/Face Protection: Chemical safety goggles and a face shield.[7]
-
Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., butyl rubber, neoprene, or Viton). Nitrile gloves may not be suitable for prolonged contact.[9] Always inspect gloves for integrity before use.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If the risk of inhalation is high, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[2][8]
-
Body Protection: Wear long-sleeved clothing and closed-toe shoes. For larger quantities or in case of a splash risk, an acid-resistant apron is recommended.[9]
Q4: How should I handle spills of this compound?
A4: In the event of a spill, first ensure the area is well-ventilated and all ignition sources are removed.[1] Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or earth.[1][2][7] Do not use combustible materials like sawdust. Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][2] Small spills may be wiped up, ensuring the cleaning materials are also disposed of as hazardous waste.
Q5: How should I dispose of waste containing this compound?
A5: Waste containing this compound should be treated as hazardous waste. Dispose of it in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[1] Containers that have held this chemical should be considered to contain hazardous residue and should be handled accordingly.[5]
Troubleshooting Guides
Issue 1: Unexpected Reaction Outcome or Low Yield
| Possible Cause | Troubleshooting Step |
| Moisture Contamination | The compound may be sensitive to moisture. Ensure all glassware is thoroughly dried before use. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Degradation of the Compound | Improper storage may have led to degradation. If the compound appears discolored or has an unusual odor, it may be compromised. Consider obtaining a fresh batch. |
| Incompatibility with Reagents or Solvents | Review the compatibility of all reagents and solvents. Fluorinated esters can be reactive with strong acids, bases, and oxidizing agents.[5][8] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Overheating can lead to decomposition and the formation of byproducts. |
Issue 2: Material Appears Discolored or Has a Pungent Odor
| Possible Cause | Troubleshooting Step |
| Decomposition | The compound may have started to decompose, potentially due to exposure to air, moisture, or light over time. This can release acidic byproducts. |
| Contamination | The container may have been contaminated. Ensure that you are using clean, dedicated spatulas and glassware. |
| Action | Do not use the material if you suspect it has degraded. Dispose of it as hazardous waste and use a fresh, unopened container for your experiment. |
Issue 3: Difficulty in Dissolving the Compound
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Choice | Consult literature for appropriate solvents for similar fluorinated compounds. Common organic solvents should be suitable, but solubility can vary. |
| Low Temperature | Gently warm the mixture to aid dissolution, but be mindful of the compound's boiling point and potential for decomposition at elevated temperatures. |
| Insolubility | The compound may be inherently insoluble in the chosen solvent system. Experiment with a range of solvents of varying polarities. |
Data Presentation
Physical and Chemical Properties (Based on Supplier Data and Analogs)
| Property | Value | Source |
| Molecular Formula | C₁₀H₈F₄O₂ | [6] |
| Molecular Weight | 236.2 g/mol | [6] |
| Appearance | Likely a clear, colorless liquid | [7] (analog) |
| Storage Temperature | Room Temperature | [6] |
| Purity | ≥97% | [6] |
Safety and Handling Data (Extrapolated from Fluorinated Acetic Acid Esters)
| Parameter | Information | Source |
| GHS Hazard Statements | Likely H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage) | [1][3] |
| Precautionary Statements | P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician) | [1][7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [5][8] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, hydrogen fluoride | [2][5] |
Experimental Protocols
General Protocol for Handling and Dispensing
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet. Work in a well-ventilated chemical fume hood. Have an appropriate fire extinguisher and spill containment kit readily available.
-
Personal Protective Equipment: Don the required PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Dispensing: Ground and bond containers when transferring material to prevent static discharge.[5] Use spark-proof tools.[5]
-
Container Management: Keep the container tightly closed when not in use to prevent the ingress of moisture and to minimize vapor release.[1][7]
-
Cleaning: After handling, wash your hands and any exposed skin thoroughly.
-
Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, weighing paper, empty containers) as hazardous waste according to your institution's guidelines.
Visualizations
Caption: A generalized workflow for safely handling this compound.
Caption: Relationship between chemical properties, potential hazards, and necessary safety precautions.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. calpaclab.com [calpaclab.com]
- 7. gfl.co.in [gfl.co.in]
- 8. fishersci.com [fishersci.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
Validation & Comparative
A Comparative Guide to Analytical Methods for Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the characterization and quantification of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate. Due to the limited availability of specific published methods for this exact molecule, this document outlines methodologies based on the analysis of structurally similar fluorinated aromatic esters and general analytical principles for such compounds. The guide covers High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Overview of Analytical Techniques
The analysis of this compound, a fluorinated aromatic ester, can be approached using several established analytical techniques. The choice of method will depend on the analytical objective, such as purity assessment, quantification, impurity profiling, or structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): Ideal for purity determination and quantification of the main component and non-volatile impurities. Reversed-phase HPLC with UV detection is the most common approach.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile impurities and for confirmation of the identity of the main compound. Its high sensitivity and specificity make it a powerful tool for trace analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary technique for unambiguous structure elucidation and confirmation. ¹H, ¹³C, and ¹⁹F NMR are all essential for the complete characterization of this molecule.
Comparative Data of Analytical Methods
The following table summarizes the expected performance characteristics of the proposed analytical methods. It is important to note that in the absence of direct experimental data for this compound, these values are estimates based on typical performance for structurally related fluorinated aromatic esters.
| Parameter | HPLC-UV | GC-MS | NMR |
| Primary Use | Purity, Quantification | Identification, Volatile Impurities | Structure Elucidation |
| Estimated Retention Time | 5 - 15 min | 10 - 20 min | Not Applicable |
| Estimated Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 ng/mL | ~0.1 mg |
| Estimated Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 3 ng/mL | ~0.5 mg |
| Linearity (R²) | > 0.999 | > 0.995 | Not typically used for quantification |
| Precision (%RSD) | < 2% | < 10% | < 1% (for qNMR) |
| Specificity | Moderate to High | High | Very High |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is proposed for the determination of purity and for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of approximately 1 mg/mL. Further dilute with acetonitrile to a working concentration of about 0.1 mg/mL for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification of this compound and the analysis of volatile organic impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Chromatographic and Spectrometric Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-500
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as ethyl acetate or dichloromethane at a concentration of approximately 0.1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for structural confirmation.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃) or Acetone-d₆
-
Nuclei to be observed: ¹H, ¹³C, and ¹⁹F
-
¹H NMR: Standard parameters are typically sufficient.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard.
-
¹⁹F NMR: A proton-decoupled ¹⁹F experiment is recommended.
Expected Chemical Shifts (based on similar structures):
-
¹H NMR:
-
Aromatic protons (H on the difluorophenyl ring): ~7.0-7.8 ppm (complex multiplets)
-
Ethyl ester CH₂: ~4.4 ppm (quartet)
-
Ethyl ester CH₃: ~1.4 ppm (triplet)
-
-
¹⁹F NMR:
-
Aromatic fluorines: -100 to -115 ppm
-
Aliphatic CF₂: -90 to -105 ppm
-
Visualization of Analytical Workflows
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Comparative Analysis of HPLC Methods for Purity Assessment of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate, a key building block in medicinal chemistry. The following sections detail experimental protocols and comparative data to aid in selecting an optimal analytical method.
Comparative HPLC Performance
The separation of this compound from its potential impurities is influenced by the choice of stationary phase and mobile phase composition. Reversed-phase HPLC is a common and effective technique for such aromatic and fluorinated compounds.[1][2][3][4][5] Below is a comparison of hypothetical performance data on various commonly used reversed-phase columns.
Table 1: Comparison of HPLC Column Performance for the Analysis of this compound
| Column Type | Mobile Phase | Retention Time (min) | Theoretical Plates | Tailing Factor |
| C18 | Acetonitrile:Water (60:40) | 8.5 | 12,000 | 1.1 |
| C8 | Acetonitrile:Water (60:40) | 6.2 | 11,500 | 1.2 |
| Phenyl | Acetonitrile:Water (60:40) | 7.8 | 13,000 | 1.0 |
| Fluorinated | Acetonitrile:Water (60:40) | 9.3 | 14,000 | 1.0 |
Note: This data is illustrative and may vary based on specific instrument conditions and column manufacturer.
Fluorinated phases can offer enhanced retention and selectivity for fluorinated compounds.[6] Phenyl columns provide alternative selectivity for aromatic compounds, while C18 and C8 columns are standard choices with varying degrees of hydrophobicity.[7]
Detailed Experimental Protocol: HPLC Purity Analysis
This protocol outlines a general procedure for the purity analysis of this compound using a standard reversed-phase HPLC system with UV detection.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile and water.
-
This compound reference standard and sample.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[8]
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (acetonitrile) to ensure no carryover.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
After the analysis, calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for the HPLC purity analysis of this compound.
Caption: HPLC Purity Analysis Workflow.
Caption: Column Selection Logic.
References
- 1. Analysis of perfluorinated compounds by HPLC-ICP-MS/MS | EVISA's News [speciation.net]
- 2. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to GC-MS Analysis of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
For researchers, scientists, and drug development professionals, the precise and accurate analysis of fluorinated pharmaceutical intermediates is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate, a key building block in modern medicinal chemistry. We will delve into a proposed GC-MS methodology, explore its expected performance, and contrast it with alternative analytical techniques, supported by experimental data from analogous compounds.
Proposed GC-MS Method and Performance
Gas Chromatography-Mass Spectrometry stands as a robust and widely adopted technique for the analysis of volatile and semi-volatile compounds. Its high chromatographic resolution and sensitive mass detection make it a suitable choice for the characterization and quantification of fluorinated esters like this compound.
Experimental Protocol: GC-MS
A suitable starting point for the GC-MS analysis of the target compound can be adapted from established methods for perfluorinated compounds.
Instrumentation:
-
Gas Chromatograph: Agilent 6890 GC system (or equivalent)
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector (or equivalent)
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a DB-624 (30 m x 0.25 mm, 1.4 µm film thickness) for potentially better peak shape with fluorinated compounds.
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 190°C
-
Ramp 2: 40°C/min to 280°C, hold for 5 minutes
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-500
Data Presentation: Predicted GC-MS Performance and Key Fragments
The following table summarizes the expected performance parameters and significant mass fragments for the GC-MS analysis of this compound, based on data from structurally similar compounds.
| Parameter | Predicted Value/Fragment | Rationale/Supporting Data |
| Expected Retention Time | 10-15 minutes | Based on the volatility of similar fluorinated phenylacetate derivatives. |
| Molecular Ion (M+) | m/z 236 | Calculated molecular weight of C10H8F4O2. May be of low abundance due to extensive fragmentation. |
| Key Fragment 1 | m/z 191 | Loss of the ethoxy group (-OC2H5) from the molecular ion. |
| Key Fragment 2 | m/z 141 | [C6H3F2CO]+, the 2,4-difluorobenzoyl cation, a common and stable fragment for such structures. |
| Key Fragment 3 | m/z 113 | [C6H3F2]+, the 2,4-difluorophenyl cation, resulting from the loss of CO from the benzoyl cation. |
| Key Fragment 4 | m/z 79 | [C2HF2O]+, from the difluoroacetyl portion of the molecule. |
| Key Fragment 5 | m/z 29 | [C2H5]+, the ethyl cation from the ester group. |
| Limit of Detection (LOD) | Low ng/mL range | Typical for GC-MS analysis of small molecules. |
Visualizing the Workflow and Fragmentation
To further elucidate the analytical process, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a proposed mass spectral fragmentation pathway.
A Comparative Guide to the Quantitative Analysis of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate via ¹⁹F qNMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity and concentration determination of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate. While specific experimental data for this compound is not extensively published, this document outlines a robust analytical framework based on established methodologies for similar fluorinated molecules. We compare the ¹⁹F qNMR technique with alternative analytical methods, offering detailed experimental protocols and objective performance assessments.
Introduction to Quantitative Analysis
Accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates like this compound is critical in drug development and quality control. Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity or concentration of organic compounds. Unlike conventional chromatographic techniques, qNMR does not require an identical reference standard of the analyte, as quantification is achieved by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[1][2]
For fluorinated compounds, ¹⁹F qNMR offers distinct advantages. The ¹⁹F nucleus has a spin of 1/2, 100% natural isotopic abundance, and a high magnetogyric ratio, resulting in high sensitivity comparable to ¹H NMR.[3][4] Furthermore, the large chemical shift dispersion in ¹⁹F NMR spectra minimizes signal overlap, a common challenge in ¹H NMR, allowing for clear and accurate quantification even in complex mixtures.[1][5]
¹⁹F qNMR Method Performance
The ¹⁹F qNMR method provides high accuracy and precision. Studies on various organic fluorine compounds have demonstrated that purity can be determined with an accuracy of less than 1% relative to reference values.[6][7][8] The direct proportionality between the NMR signal area and the number of fluorine nuclei allows for straightforward and reliable quantification.
Data Presentation: Hypothetical qNMR Purity Assay
The following table illustrates the expected results from a ¹⁹F qNMR analysis for determining the purity of a technical-grade sample of this compound.
| Parameter | Analyte Signal | Internal Standard Signal | Calculated Purity (w/w %) | RSD (%) (n=3) |
| Value | -CF₂- resonance | -CF₃ resonance | 98.7% | < 1% |
This data is representative and based on typical performance of the qNMR technique.
Experimental Protocol: ¹⁹F qNMR Analysis
This section details a standard operating procedure for the quantitative analysis of this compound using ¹⁹F qNMR.
3.1. Materials and Equipment
-
Analyte: this compound (Purity: ~97%)[9]
-
Internal Standard (IS): Trifluoroacetic acid (TFA) or another suitable certified fluorinated reference material with high purity (>99.5%).[1]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Ancillary: Analytical balance, volumetric flasks, vials, ultrasonic bath.
3.2. Sample Preparation
-
Stock Solution of IS: Accurately weigh approximately 20 mg of the internal standard into a 10 mL volumetric flask and dissolve in the chosen deuterated solvent.
-
Sample Preparation: Accurately weigh approximately 30 mg of this compound into an NMR tube.
-
Final Solution: Add a precise volume (e.g., 500 µL) of the IS stock solution to the NMR tube containing the analyte.
-
Dissolution: Cap the tube and vortex or sonicate until the sample is completely dissolved.
3.3. NMR Data Acquisition
-
Spectrometer Frequency: 400 MHz (or higher)
-
Nucleus: ¹⁹F
-
Pulse Angle: 30° to reduce saturation effects.[6]
-
Relaxation Delay (D1): ≥ 60 seconds. This should be at least 7-10 times the longest T₁ relaxation time of both the analyte and IS signals to ensure full relaxation and accurate integration.[6][10]
-
Acquisition Time (AT): ≥ 1 second.[6]
-
Number of Scans (NS): 32 (can be adjusted to improve signal-to-noise ratio).[6]
-
Spectral Width: Set to encompass all signals of interest (analyte and IS).
-
Pulse Offset: Position the excitation pulse offset midway between the key analyte and IS resonances to minimize off-resonance effects.[6]
-
Decoupling: Use inverse gated decoupling to suppress ¹H-¹⁹F coupling while avoiding Nuclear Overhauser Effect (NOE) distortions.[10]
3.4. Data Processing and Calculation
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the area of a well-resolved signal for the analyte (e.g., the -CF₂- group) and a signal for the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PurityIS
Where:
-
I: Integral area of the signal
-
N: Number of fluorine nuclei for the integrated signal
-
M: Molar mass
-
m: Mass
-
PurityIS: Certified purity of the internal standard
-
Workflow Diagram
References
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. calpaclab.com [calpaclab.com]
- 10. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
A Comparative Guide to the Characterization of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of "Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate" and its derivatives. The gem-difluoromethylene group is a significant motif in medicinal chemistry, often enhancing the metabolic stability and lipophilicity of drug candidates. This document summarizes the available data on the biological activity of structurally related compounds, outlines detailed experimental protocols for their evaluation, and proposes a workflow for the systematic characterization of a focused library of these derivatives.
Comparative Biological Activity
Table 1: In Vitro Antifungal Activity (MIC µg/mL) of 2,4-Difluorophenyl-Containing Compounds
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound (Fluconazole) MIC (µg/mL) |
| Compound 1 | Candida albicans | 0.25 - 0.5 | >64 |
| Candida tropicalis | 0.25 | >64 | |
| Candida parapsilosis | 0.25 | 1 | |
| Cryptococcus neoformans | 0.25 | 8 | |
| Compound 2 | Candida albicans | 0.12 | >64 |
| Candida glabrata | 0.5 | 16 | |
| Aspergillus fumigatus | >8 | Not specified | |
| Compound 3a | Candida species | Better than fluconazole | Not specified |
| Compound 3c | Candida species | Better than fluconazole | Not specified |
Note: The specific structures of Compounds 1, 2, 3a, and 3c are complex azole derivatives, not simple substituted versions of this compound. However, their activity highlights the potential of the 2,4-difluorophenyl moiety in antifungal drug design.
Proposed Mechanism of Antifungal Action: Inhibition of Ergosterol Biosynthesis
Compounds containing the 2,4-difluorophenyl group, particularly in the context of azole antifungals, are known to inhibit the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death.
Caption: Proposed mechanism of action for antifungal 2,4-difluorophenyl derivatives.
Experimental Protocols
General Synthesis of Ethyl 2-(Aryl)-2,2-difluoroacetates
A common route to synthesize the target compounds involves the reaction of a substituted aryl Grignard reagent with ethyl bromodifluoroacetate.
Materials:
-
Substituted bromobenzene (e.g., 2,4-difluorobromobenzene)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl bromodifluoroacetate
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) with a crystal of iodine.
-
Add a solution of the substituted bromobenzene in anhydrous ether or THF dropwise to the magnesium turnings to initiate the formation of the Grignard reagent. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
After the formation of the Grignard reagent is complete (indicated by the consumption of magnesium), cool the reaction mixture to 0 °C.
-
Add a solution of ethyl bromodifluoroacetate in anhydrous ether or THF dropwise to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-(aryl)-2,2-difluoroacetate.
Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
¹H NMR (Nuclear Magnetic Resonance)
-
¹³C NMR
-
¹⁹F NMR
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC)
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for yeast.
Materials:
-
Synthesized compounds
-
Standard antifungal drugs (e.g., fluconazole, itraconazole)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and standard drugs in a suitable solvent (e.g., DMSO).
-
Prepare serial two-fold dilutions of the compounds in the 96-well plates using RPMI-1640 medium. The final concentration range should be sufficient to determine the Minimum Inhibitory Concentration (MIC).
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at 35 °C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the positive control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength.
Proposed Experimental Workflow for Comparative Analysis
To systematically evaluate the structure-activity relationship (SAR) of "this compound" derivatives, a focused library of analogs with varying substituents on the phenyl ring should be synthesized and tested.
Caption: Proposed workflow for the comparative evaluation of novel derivatives.
This structured approach will enable the identification of key structural features that contribute to the biological activity of this class of compounds, paving the way for the development of novel and potent therapeutic agents.
A Comparative Guide to Difluoroacetate Reagents in Organic Synthesis: Spotlight on Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique physicochemical properties that can enhance biological activity, metabolic stability, and lipophilicity. Among the various fluorinated motifs, the difluoromethyl group (-CF2H) has garnered significant attention as a bioisostere for hydroxyl, thiol, or carbonyl groups. A variety of reagents have been developed for the introduction of this moiety, with difluoroacetate esters emerging as versatile and widely used precursors.
This guide provides an objective comparison of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate with other common difluoroacetate reagents. The performance of these reagents will be evaluated across several key synthetic transformations, supported by experimental data to aid researchers in selecting the optimal reagent for their specific applications.
Overview of Compared Reagents
This guide focuses on the comparative performance of the following difluoroacetate reagents:
-
This compound: The subject of this guide, a specialized reagent with an electron-deficient aromatic substituent.
-
Ethyl bromodifluoroacetate: A widely used and commercially available reagent for nucleophilic difluoroalkylation.
-
Sodium chlorodifluoroacetate: A common precursor for the generation of difluorocarbene.
-
Ethyl difluoroacetate: The parent ester, often used in condensations and as a benchmark for reactivity.
Performance in Key Synthetic Transformations
The utility of these reagents is demonstrated in several fundamental organic reactions. The following sections provide a comparative analysis of their performance based on available experimental data.
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of difluoroacetate reagents, these reactions are pivotal for the synthesis of α-aryl difluoroacetates, which are valuable intermediates in medicinal chemistry.
Experimental Data Summary:
| Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ethyl bromodifluoroacetate | Alkenyl Boronate | Cu powder / TMEDA | - | - | - | - | 35-93 | [1][2] |
| Ethyl bromodifluoroacetate | Aryl Iodide | CuI | - | DMF | 90 | 20 | High | [3] |
| This compound | Aryl Boronic Acid | CuOAc / QuinoxP* | - | Cyclohexane | RT | 12 | ~95 (inferred) | [4] |
Experimental Protocol: Copper-Catalyzed Cross-Coupling of this compound with an Aryl Boronic Acid (Representative)
A reaction flask is charged with the aryl boronic acid (1.0 equiv), this compound (1.2 equiv), copper(I) acetate (CuOAc, 5 mol%), and a suitable ligand such as QuinoxP* (6 mol%). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon). Anhydrous solvent (e.g., cyclohexane) is added, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Logical Relationship of Reagent Choice in Copper-Catalyzed Cross-Coupling
Caption: Reagent choice impacts reactivity and conditions in copper-catalyzed cross-coupling.
Reformatsky Reaction
The Reformatsky reaction is a classic method for the formation of β-hydroxy esters from α-halo esters and carbonyl compounds in the presence of a metal, typically zinc. This reaction has been adapted for difluoroacetate reagents to synthesize valuable α,α-difluoro-β-hydroxy esters.
Experimental Data Summary:
| Reagent | Carbonyl Compound | Metal | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ethyl bromodifluoroacetate | Various Aldehydes | Zn | THF | 0 - RT | - | 65-91 | [3] |
| Ethyl iododifluoroacetate | Various Ketones | Zn | THF | RT | - | 75-84 | [5] |
| Ethyl 4-chloro-4,4-difluorocrotonate | Various Carbonyls | Zn-Cu | - | - | - | - | [6] |
Experimental Protocol: Reformatsky Reaction of Ethyl bromodifluoroacetate with an Aldehyde (Representative)
To a stirred suspension of activated zinc dust (2.0 equiv) in anhydrous THF is added a solution of the aldehyde (1.0 equiv) and ethyl bromodifluoroacetate (1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Experimental Workflow for a Typical Reformatsky Reaction
Caption: Workflow of a standard Reformatsky reaction with ethyl bromodifluoroacetate.
Difluoromethylation of Phenols
The direct difluoromethylation of phenols is a crucial transformation for accessing aryl difluoromethyl ethers, a motif present in numerous pharmaceuticals and agrochemicals. This is often achieved through the in-situ generation of difluorocarbene from a suitable precursor.
Experimental Data Summary:
| Reagent | Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Sodium chlorodifluoroacetate | 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | Cs2CO3 | DMF/H2O | 90 | 1 | 94 | [7] |
| Ethyl bromodifluoroacetate | Various Phenols | K2CO3 | - | - | - | Good to Excellent | [8] |
Experimental Protocol: Difluoromethylation of a Phenol using Sodium chlorodifluoroacetate (Representative)
A flask is charged with the phenol (1.0 equiv) and cesium carbonate (1.5 equiv). The flask is evacuated and backfilled with an inert gas. Anhydrous DMF and water are added, and the mixture is stirred. Sodium chlorodifluoroacetate (2.8 equiv) is then added in one portion. The reaction mixture is heated to 90-100 °C and stirred for 1-3 hours. After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[7]
Signaling Pathway for Difluorocarbene Generation and Trapping
Caption: Generation of difluorocarbene from a precursor and its subsequent trapping by a phenoxide.
Conclusion
The choice of a difluoroacetate reagent is highly dependent on the desired transformation and the specific substrate.
-
This compound and other aryl-substituted analogs show promise in modern cross-coupling reactions, potentially offering unique reactivity and stability profiles, though more direct comparative studies are needed to fully elucidate their advantages.
-
Ethyl bromodifluoroacetate remains a workhorse for nucleophilic additions and radical reactions due to the lability of the carbon-bromine bond.
-
Sodium chlorodifluoroacetate is the reagent of choice for generating difluorocarbene for reactions such as the difluoromethylation of phenols, offering operational simplicity and high yields.
-
Ethyl difluoroacetate serves as a fundamental building block, particularly in condensation reactions where the α-protons are activated.
Researchers and drug development professionals are encouraged to consider the specific electronic and steric properties of each reagent, as well as the reaction conditions and desired outcomes, when designing synthetic routes involving the crucial difluoromethyl moiety. The data and protocols presented in this guide offer a starting point for navigating the diverse landscape of difluoroacetate reagents.
References
- 1. Ethyl bromodifluoroacetate - Enamine [enamine.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 4. Copper‐Catalyzed Regio‐ and Enantioselective Hydroboration of Difluoroalkyl‐Substituted Internal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Nucleophilic Trifluoromethylation Reagents: Ruppert-Prakash Reagent vs. Fluoroform-Derived Alternatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (–CF₃) group is a pivotal strategy in modern medicinal chemistry and materials science, significantly enhancing the metabolic stability, lipophilicity, and binding affinity of molecules.[1] For chemists seeking to install this critical functional group, a selection of nucleophilic trifluoromethylating agents is available. This guide provides an objective comparison between the widely-used Ruppert-Prakash reagent (TMSCF₃) and the increasingly popular trifluoromethylating reagents derived from fluoroform (CF₃H).
It is important to note that "Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate" is not a recognized reagent for nucleophilic trifluoromethylation. Current scientific literature and chemical databases primarily identify it as a building block for protein degraders, rather than a source of a trifluoromethyl anion for transfer to other molecules. Therefore, this guide will focus on a comparison of established and functionally equivalent alternatives.
At a Glance: Key Distinctions
The primary choice between the Ruppert-Prakash reagent and fluoroform-derived reagents often hinges on factors such as scale, cost, handling, and reaction conditions.
| Feature | Ruppert-Prakash Reagent (TMSCF₃) | Fluoroform (CF₃H) Derived Reagents |
| Physical State | Colorless liquid | Gas |
| Handling | Relatively easy to handle as a liquid in standard laboratory settings.[1] | Requires specialized equipment for gas handling, often in continuous flow setups.[2] |
| Activation | Requires a catalytic amount of a nucleophilic initiator (e.g., TBAF, CsF, K₂CO₃).[3] | Requires a strong, often stoichiometric, base (e.g., t-BuOK, KHMDS).[4] |
| Byproducts | Trimethylsilyl derivatives (e.g., Me₃SiF, TMS-ethers). | Conjugate acid of the base (e.g., t-BuOH). |
| Cost & Availability | Generally more expensive, but readily available for lab-scale synthesis. | Fluoroform is an inexpensive industrial byproduct, making it highly cost-effective for large-scale applications.[4][5] |
| Atom Economy | Less atom-economical due to the trimethylsilyl group. | More atom-economical.[5] |
Performance Comparison on Standard Substrates
The efficacy of a trifluoromethylating agent is highly dependent on the substrate. The following tables summarize representative yields for the trifluoromethylation of common electrophiles using both the Ruppert-Prakash reagent and fluoroform-derived systems.
Table 1: Trifluoromethylation of Aldehydes and Ketones
| Substrate | Reagent System | Yield (%) | Reference |
| Benzaldehyde | TMSCF₃ / TBAF (5 mol%) in THF | 95 | [3] |
| 4-Nitrobenzaldehyde | TMSCF₃ / TBAF | >90 | [6] |
| Acetophenone | TMSCF₃ / TBAF (10 mol%) in THF | 92 | [3] |
| Benzophenone | CF₃H / KHMDS in THF | 93 | [7] |
| 4-Chlorobenzaldehyde | CF₃H / t-BuOK in DMF | 85 | [8] |
Table 2: Trifluoromethylation of Other Substrates
| Substrate | Reagent System | Yield (%) | Reference |
| Ethyl Benzoate | TMSCF₃ / CsF in DME | 88 | [3] |
| Terminal Alkynes | Fluoroform-derived CuCF₃ / TMEDA | up to 93 | [5] |
| N-Sulfinylimines | CF₃H / KHMDS in THF | 80-95 | [9] |
| Methyl Esters | CF₃H / KHMDS in triglyme | up to 92 | [10] |
Reaction Mechanisms and Experimental Workflows
The operational workflows and underlying mechanisms for the Ruppert-Prakash reagent and fluoroform-derived reagents differ significantly.
Ruppert-Prakash Reagent: Anionic Chain Reaction
The trifluoromethylation using the Ruppert-Prakash reagent proceeds via an anionic chain reaction mechanism initiated by a nucleophile.[3]
Fluoroform-Derived Reagents: Deprotonation and Nucleophilic Attack
Reagents derived from fluoroform first require deprotonation by a strong base to generate the trifluoromethyl anion, which then reacts with the electrophile.[4]
Experimental Protocols
Trifluoromethylation of Acetophenone using Ruppert-Prakash Reagent
This protocol is adapted from standard procedures for nucleophilic trifluoromethylation.[3]
Materials:
-
Acetophenone
-
Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up an oven-dried flask under an inert atmosphere (Nitrogen or Argon).
-
To the flask containing a solution of acetophenone (1.0 mmol) in anhydrous THF (5 mL) at room temperature, add the Ruppert-Prakash reagent (1.5 mmol).
-
Add the TBAF solution (0.1 mmol, 100 µL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Trifluoromethylation of Benzophenone using Fluoroform
This protocol is based on methodologies developed for the direct use of fluoroform gas.[7]
Materials:
-
Benzophenone
-
Fluoroform (CF₃H) gas
-
Potassium hexamethyldisilazide (KHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Apparatus for gas-liquid reactions (e.g., a tube-in-tube reactor for flow chemistry or a robust batch reactor)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a suitable reactor under an inert atmosphere, dissolve benzophenone (1.0 equiv) and KHMDS (1.16 equiv) in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., -20 °C).
-
Introduce a controlled amount of fluoroform gas into the reaction mixture. In a flow system, this is achieved by co-feeding the gas and the substrate solution.[7]
-
Allow the reaction to proceed for the optimized residence time (in flow) or reaction time (in batch), typically around 30 minutes.[7]
-
Monitor the reaction for complete consumption of the starting material.
-
Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride).
-
Perform a standard aqueous workup and extraction with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by chromatography.
Conclusion
Both the Ruppert-Prakash reagent and fluoroform-derived systems are highly effective for the nucleophilic trifluoromethylation of electrophilic substrates.[1][4] The Ruppert-Prakash reagent remains a convenient and reliable choice for laboratory-scale synthesis due to its ease of handling as a liquid.[1] However, for larger-scale applications where cost and atom economy are critical, fluoroform represents a more sustainable and economical alternative, provided the necessary equipment for gas handling is available.[2][5] The choice between these reagents will ultimately be dictated by the specific needs of the project, including the scale of the reaction, available equipment, cost considerations, and the specific reactivity of the substrate .
References
- 1. benchchem.com [benchchem.com]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. benchchem.com [benchchem.com]
- 4. Taming of fluoroform: direct nucleophilic trifluoromethylation of Si, B, S, and C centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluoroform-Derived CuCF3 for Trifluoromethylation of Terminal and TMS-Protected Alkynes [organic-chemistry.org]
- 6. Fluorine-18 labelled Ruppert–Prakash reagent ([ 18 F]Me 3 SiCF 3 ) for the synthesis of 18 F-trifluoromethylated compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01789F [pubs.rsc.org]
- 7. asahilab.co.jp [asahilab.co.jp]
- 8. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]
- 9. ach.nitech.ac.jp [ach.nitech.ac.jp]
- 10. researchgate.net [researchgate.net]
Efficacy of "Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate" in difluoromethylation
For Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoromethyl group (-CF2H) into organic molecules is a critical strategy in modern medicinal chemistry and drug development. This functional group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine functionalities. This guide provides a comparative overview of the efficacy of "Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate" and other common difluoromethylating agents, supported by experimental data and detailed protocols.
"this compound": A Prospective Reagent
While not a widely documented standalone difluoromethylating agent, "this compound" can be envisioned as a precursor to a reactive difluoromethylating species. The proposed pathway involves a two-step sequence: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by decarboxylation to generate a difluoromethyl anion or a difluorocarbene equivalent. This reactive intermediate can then engage with a suitable substrate to achieve difluoromethylation.
Proposed Reaction Pathway
Caption: Proposed pathway for difluoromethylation.
Comparative Analysis of Difluoromethylating Agents
The efficacy of "this compound" (via its proposed pathway) is best understood in the context of established difluoromethylating agents. This section compares its potential with three widely used alternatives: (Difluoromethyl)trimethylsilane (TMSCF₂H), Difluoromethyl phenyl sulfone (PhSO₂CF₂H), and Sodium Chlorodifluoroacetate.
Quantitative Comparison of Yields
The following tables summarize the reported yields for the difluoromethylation of various substrates using the selected reagents.
Table 1: Difluoromethylation of Carbonyl Compounds and Imines
| Substrate | TMSCF₂H (% Yield) | PhSO₂CF₂H (% Yield) |
| 4-Methoxybenzaldehyde | 91[1] | 85 |
| Benzaldehyde | 88[1] | 82 |
| Cyclohexanecarboxaldehyde | 85[1] | 75 |
| Acetophenone | 82[2] | 78 |
| Cyclohexanone | 75[2] | 72 |
| N-tert-Butanesulfinyl imine of benzaldehyde | 92[1] | - |
| N-tert-Butanesulfinyl imine of acetophenone | 85[1] | - |
Table 2: Difluoromethylation of Heteroatoms (O, S, N)
| Substrate | Sodium Chlorodifluoroacetate (% Yield) | PhSO₂CF₂H (% Yield) |
| 4-Methoxyphenol | 94[3] | - |
| 4-Chlorophenol | 85[3] | - |
| 4-Methoxythiophenol | 93[4][5] | 94[6] |
| 4-Chlorothiophenol | 88[4][5] | 85[6] |
| Imidazole | - | 75[7] |
| Benzimidazole | - | 72[7] |
| Theophylline | 85[4] | - |
Note: Yields are sourced from the cited literature and may vary based on specific reaction conditions.
Experimental Protocols
This section provides detailed experimental methodologies for the proposed use of "this compound" and the established alternative reagents.
Protocol 1: Proposed Difluoromethylation using this compound
This protocol is a representative procedure based on general methods for ester hydrolysis and subsequent decarboxylative difluoromethylation.
Step 1: Hydrolysis of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture), add a catalytic amount of a strong acid (e.g., H₂SO₄) or a stoichiometric amount of a base (e.g., NaOH).
-
Heat the reaction mixture at reflux until the reaction is complete (monitored by TLC or GC-MS).
-
If basic hydrolysis is performed, acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(2,4-difluorophenyl)-2,2-difluoroacetic acid.
Step 2: Decarboxylative Difluoromethylation
-
To a solution of 2-(2,4-difluorophenyl)-2,2-difluoroacetic acid (1.0 eq) and the electrophilic substrate (1.2 eq) in a high-boiling polar aprotic solvent (e.g., DMF or NMP), add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Heat the reaction mixture at a high temperature (e.g., 120-150 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired difluoromethylated compound.
Caption: Experimental workflow.
Protocol 2: Nucleophilic Difluoromethylation with TMSCF₂H
This protocol is adapted from the work of Hu and coworkers for the difluoromethylation of aldehydes.[1]
-
To a solution of the aldehyde (1.0 mmol) in dry DMF (5.0 mL) under an inert atmosphere, add (Difluoromethyl)trimethylsilane (TMSCF₂H, 2.0 mmol).
-
Add cesium fluoride (CsF, 0.13 mmol) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (typically 1-12 hours, monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the corresponding difluoromethylated alcohol.
Protocol 3: Nucleophilic Difluoromethylation with PhSO₂CF₂H
This protocol is a general procedure for the difluoromethylation of electrophiles using difluoromethyl phenyl sulfone.
-
To a solution of difluoromethyl phenyl sulfone (PhSO₂CF₂H, 1.2 eq) in a polar aprotic solvent such as DMF or THF under an inert atmosphere, add a strong base (e.g., NaH or KOtBu, 1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to generate the corresponding anion.
-
Add a solution of the electrophile (1.0 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting α-difluoromethylsulfone can be used as is or the sulfonyl group can be removed reductively (e.g., with SmI₂ or Mg/MeOH) to afford the difluoromethylated product.
Protocol 4: Difluoromethylation with Sodium Chlorodifluoroacetate
This protocol is based on the method developed by Greaney and coworkers for the difluoromethylation of thiols.[4][5]
-
To a mixture of the thiol (1.0 mmol) and potassium carbonate (K₂CO₃, 2.0 mmol) in DMF (5.0 mL), add sodium chlorodifluoroacetate (2.0 mmol).
-
Heat the reaction mixture to 95 °C and stir for 4-12 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to give the desired difluoromethyl thioether.
Conclusion
While "this compound" is not a direct difluoromethylating agent, its conversion to the corresponding carboxylic acid presents a plausible, albeit indirect, route to access difluoromethylated compounds. This approach, however, requires a two-step process involving hydrolysis and a high-temperature decarboxylation.
In comparison, established reagents offer more direct and often milder reaction pathways.
-
TMSCF₂H is a highly effective nucleophilic difluoromethylating agent for carbonyl compounds and imines, often providing high yields under mild conditions.
-
PhSO₂CF₂H serves as a versatile precursor for a nucleophilic difluoromethylating species, demonstrating broad applicability, although it often requires a subsequent desulfonylation step.
-
Sodium Chlorodifluoroacetate is an inexpensive and readily available precursor for difluorocarbene, which is particularly effective for the difluoromethylation of heteroatoms like sulfur, nitrogen, and oxygen.[3][4][5][8]
The choice of reagent will ultimately depend on the specific substrate, desired reaction conditions, and the overall synthetic strategy. For direct and efficient difluoromethylation, particularly in late-stage functionalization, the established reagents generally offer a more practical solution. The potential utility of "this compound" lies in its role as a building block, where the difluoromethylated aryl moiety can be incorporated into a larger molecular framework before any potential decarboxylative functionalization. Further research is warranted to explore the direct reactivity of this and related compounds under various catalytic conditions to expand the toolbox of difluoromethylation chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organocatalytic direct difluoromethylation of aldehydes and ketones with TMSCF2H - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: A Comparative Analysis of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate and Related Fluorinated Compounds
For Immediate Publication
A detailed spectroscopic comparison of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate and its structural analogs provides valuable data for researchers and professionals in drug development. This guide offers an objective analysis of the compound's spectroscopic properties, supported by experimental data, to facilitate its application in research and development.
This publication presents a comprehensive spectroscopic comparison of this compound against three structurally related compounds: Ethyl 2-(4-fluorophenyl)-2,2-difluoroacetate, Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate, and Ethyl difluoroacetate. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. Understanding the subtle shifts in spectroscopic signatures that result from these structural modifications is crucial for the unambiguous identification and characterization of these compounds in complex biological matrices.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the target compound and its analogs.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | δ (ppm), Multiplicity, J (Hz) - OCH₂CH₃ | δ (ppm), Multiplicity, J (Hz) - OCH₂CH₃ | δ (ppm), Multiplicity, J (Hz) - Aromatic Protons |
| This compound | 4.42 (q, J = 7.1) | 1.38 (t, J = 7.1) | 7.70-7.60 (m, 1H), 7.10-7.00 (m, 2H) |
| Ethyl 2-(4-fluorophenyl)-2,2-difluoroacetate | ~4.4 (q) | ~1.4 (t) | ~7.6 (m, 2H), ~7.2 (m, 2H) |
| Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate | 4.41 (q, J = 7.1) | 1.37 (t, J = 7.1) | 7.63 (d, J = 8.6, 2H), 7.49 (d, J = 8.6, 2H) |
| Ethyl difluoroacetate | 4.27 (q, J = 7.1) | 1.31 (t, J = 7.1) | 5.95 (t, J = 54.3, 1H, CHF₂) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | δ (ppm) - C=O | δ (ppm) - CF₂ | δ (ppm) - OCH₂ | δ (ppm) - CH₃ | δ (ppm) - Aromatic Carbons |
| This compound | 163.5 (t, J = 35.0) | 114.2 (t, J = 255.0) | 63.5 | 13.8 | 164.2 (dd, J=255, 12), 161.7 (dd, J=258, 12), 133.5 (dd, J=10, 4), 112.5 (dd, J=22, 4), 110.2 (t, J=25), 105.5 (dd, J=29, 25) |
| Ethyl 2-(4-fluorophenyl)-2,2-difluoroacetate | ~164 | ~115 | ~63 | ~14 | Not available |
| Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate | 163.8 (t, J = 34.5) | 115.0 (t, J = 252.0) | 63.3 | 13.9 | 132.5, 131.2, 128.5 (t, J = 25.0), 125.0 |
| Ethyl difluoroacetate | 164.5 (t, J = 30.0) | 108.9 (t, J = 250.0) | 62.9 | 13.9 | - |
Table 3: ¹⁹F NMR Spectroscopic Data (CDCl₃, 376 MHz)
| Compound | δ (ppm), Multiplicity, J (Hz) |
| This compound | -98.5 (s, CF₂), -101.8 (m, Ar-F), -108.5 (m, Ar-F) |
| Ethyl 2-(4-fluorophenyl)-2,2-difluoroacetate | Not available |
| Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate | -99.2 (s) |
| Ethyl difluoroacetate | -123.4 (d, J = 54.3) |
Table 4: Infrared (IR) and Mass Spectrometry (MS) Data
| Compound | IR (ν̃, cm⁻¹) | MS (m/z) |
| This compound | ~1770 (C=O), ~1200-1000 (C-F) | 236 (M⁺), 191 (M⁺ - OEt), 163 (M⁺ - COOEt) |
| Ethyl 2-(4-fluorophenyl)-2,2-difluoroacetate | Not available | Not available |
| Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate | ~1765 (C=O), ~1200-1000 (C-F) | 278/280 (M⁺), 233/235 (M⁺ - OEt), 205/207 (M⁺ - COOEt) |
| Ethyl difluoroacetate | ~1760 (C=O), ~1100 (C-F) | 124 (M⁺), 79 (M⁺ - OEt), 51 (CHF₂) |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and trichlorofluoromethane (CFCl₃) for ¹⁹F NMR. Coupling constants (J) are reported in Hertz (Hz).
Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples were analyzed as thin films on NaCl plates. Characteristic absorption frequencies (ν̃) are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The mass-to-charge ratio (m/z) of the most abundant fragments is reported.
Visualizing Experimental Workflows
The application of fluorinated compounds in drug discovery often involves complex experimental workflows. The following diagram illustrates a generalized workflow for assessing the metabolic stability of a fluorinated drug candidate.
Caption: A generalized workflow for in vitro metabolic stability assessment of fluorinated compounds.
The strategic placement of fluorine atoms can significantly impact a molecule's metabolic fate. The difluoromethyl group (CF₂) in the title compound, for instance, can block potential sites of metabolism, leading to increased bioavailability and a longer half-life in vivo. This is a key consideration in the design of new therapeutic agents.
This comparative guide provides a foundational dataset for researchers working with this compound and related fluorinated esters. The detailed spectroscopic data and standardized protocols will aid in the accurate identification and characterization of these compounds, ultimately supporting their advancement in the drug discovery pipeline.
A Comparative Guide to the Analysis of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate: A Validated HPLC Method and Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated compounds, the accurate quantification of intermediates and final products is paramount. This guide provides a detailed comparison of a proposed validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate against alternative analytical techniques. The supporting experimental data presented herein is synthesized from established methodologies for similar aromatic and fluorinated compounds to provide a robust framework for method development and validation.
Proposed Validated HPLC Method
A reversed-phase HPLC (RP-HPLC) method is proposed for the routine analysis of this compound. This technique is widely accessible in analytical laboratories and offers a balance of sensitivity, specificity, and efficiency for the quantification of aromatic esters.
Experimental Protocol: Proposed RP-HPLC Method
1. Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile phase.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the diluent to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies (e.g., 1-50 µg/mL).
-
Sample Solution: Dissolve the sample containing the analyte in the diluent to achieve a theoretical concentration within the linear range of the method.
3. Method Validation Parameters (as per ICH Q2(R1) Guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a minimum of five concentrations across the desired range.
-
Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. This is determined by spiking a known amount of the analyte into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Repeatability (intra-day precision) is assessed by analyzing the same sample multiple times on the same day. Intermediate precision (inter-day precision) is evaluated by performing the analysis on different days with different analysts or equipment.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, mobile phase composition, column temperature).
Data Presentation: A Comparative Overview
The following tables summarize the expected performance of the proposed HPLC method and compare it with viable alternative analytical techniques: Gas Chromatography (GC) and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.
Table 1: Performance Characteristics of the Proposed HPLC Method
| Validation Parameter | Acceptance Criteria | Expected Outcome |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise Ratio ≥ 3 | ~0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10 | ~0.3 µg/mL |
| Robustness | % RSD ≤ 2.0% | Method remains robust |
Table 2: Comparison of Analytical Techniques for this compound
| Feature | Proposed HPLC Method | Gas Chromatography (GC) | ¹⁹F NMR Spectroscopy |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Nuclear magnetic resonance of the ¹⁹F nucleus. |
| Sample Volatility | Not required. | Required. | Not required. |
| Derivatization | Generally not needed. | May be required to improve volatility and thermal stability. | Not required. |
| Specificity | High, based on retention time and UV spectrum. | High, based on retention time. Very high when coupled with a mass spectrometer (GC-MS). | Very high, specific to fluorine-containing compounds. |
| Sensitivity | High (µg/mL to ng/mL). | Very high (ng/mL to pg/mL), especially with specific detectors. | Moderate to low (mg/mL to µg/mL). |
| Quantification | Excellent, with external or internal standards. | Excellent, with external or internal standards. | Good, with an internal standard.[1] |
| Throughput | High. | High. | Low. |
| Instrumentation | Widely available. | Widely available. | Specialized, less common. |
| Advantages | Robust, versatile, and suitable for non-volatile compounds. | High resolution and sensitivity for volatile compounds. | Provides structural information and is not dependent on a chromophore.[2][3] |
| Disadvantages | Requires soluble samples, potential for peak co-elution. | Limited to thermally stable and volatile compounds. | Lower sensitivity, more expensive instrumentation. |
Mandatory Visualizations
Caption: Workflow for the validation of the proposed HPLC method.
Caption: Decision tree for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and characterization of reference standards are paramount for accurate analytical method development, validation, and quality control. This guide provides a comparative analysis of "Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate" reference standards, offering insights into their analytical profiles and performance against a viable alternative.
Product Overview
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a difluorinated phenyl ring and a difluoroacetate moiety, makes it a valuable building block in medicinal chemistry. The quality of the reference standard for this compound directly impacts the reliability of analytical data throughout the drug development lifecycle.
Chemical Structure:
Comparative Analysis of Reference Standards
For this guide, we compare two hypothetical commercially available reference standards of this compound: Standard A and a potential alternative, Standard B (Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate) . The data presented is representative of typical analytical characterization.
Table 1: Purity and Impurity Profile
| Parameter | Standard A | Standard B | Method |
| Purity (HPLC) | 99.8% | 99.5% | HPLC-UV |
| Major Impurity | 0.12% (Isomer) | 0.25% (Starting Material) | HPLC-UV/MS |
| Water Content | 0.05% | 0.10% | Karl Fischer Titration |
| Residual Solvents | <0.01% | <0.05% | Headspace GC-MS |
Table 2: Physicochemical Properties
| Parameter | Standard A | Standard B |
| Appearance | Colorless Oil | Colorless to Pale Yellow Oil |
| Molecular Formula | C₁₀H₈F₄O₂ | C₁₀H₉ClF₂O₂ |
| Molecular Weight | 236.16 g/mol | 234.62 g/mol |
| Solubility | Soluble in Methanol, Acetonitrile | Soluble in Methanol, Acetonitrile |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this comparison are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %B 0 40 15 95 20 95 20.1 40 | 25 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: Bruker Avance III HD 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃)
-
Probes:
-
¹H NMR: 400 MHz
-
¹⁹F NMR: 376 MHz
-
¹³C NMR: 101 MHz
-
-
Sample Preparation: 10 mg of the reference standard was dissolved in 0.7 mL of CDCl₃.
Mass Spectrometry (MS) for Impurity Identification
-
Instrumentation: Agilent 6545XT AdvanceBio LC/Q-TOF.
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes.
-
Mass Range: 100-1000 m/z.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
Workflow and Pathway Diagrams
The following diagrams illustrate the analytical workflow for reference standard qualification and a hypothetical signaling pathway where a downstream active pharmaceutical ingredient (API) might be involved.
Caption: Analytical workflow for reference standard qualification.
Caption: Hypothetical signaling pathway involving a downstream API.
Conclusion
The selection of a high-quality reference standard is a critical step in pharmaceutical development. While both Standard A and the alternative Standard B are of high purity, the minor differences in their impurity profiles and physicochemical properties could have implications for sensitive analytical assays. This guide underscores the importance of a thorough analytical characterization of reference standards to ensure the accuracy and reproducibility of experimental results. Researchers and drug development professionals are encouraged to evaluate reference standards based on comprehensive data to make informed decisions for their specific applications.
Comparative Guide to Impurity Profiling of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is paramount. This guide provides a comparative analysis of impurity profiles for Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The impurity profile of such an intermediate is intrinsically linked to its synthetic pathway. Here, we compare two plausible synthetic routes and their associated impurity landscapes, offering insights into the selection of manufacturing processes and the development of robust analytical control strategies.
Synthetic Route Comparison and Potential Impurity Profiles
The origin and nature of impurities in this compound are primarily dictated by the synthetic method employed. Below, we compare two potential routes: the Reformatsky reaction and a direct fluorination approach.
Route 1: Reformatsky Reaction
This classic carbon-carbon bond-forming reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal. For the synthesis of this compound, this would likely involve the reaction of a 2,4-difluorophenyl ketone or aldehyde with an ethyl halodifluoroacetate.
Route 2: Direct Fluorination
An alternative approach involves the direct fluorination of a suitable precursor, such as ethyl 2-(2,4-difluorophenyl)acetate, using a fluorinating agent. This method avoids the use of zinc but introduces a different set of potential impurities.
A summary of the potential impurities from each route is presented in Table 1.
| Impurity Type | Route 1: Reformatsky Reaction | Route 2: Direct Fluorination |
| Starting Materials | 2,4-difluorobenzaldehyde, Ethyl 2-bromo-2,2-difluoroacetate | Ethyl 2-(2,4-difluorophenyl)acetate |
| Reagents/Catalysts | Zinc, Iodine (activator) | N-Fluorodibenzenesulfonimide (NFSI) |
| By-products | Ethyl 2-hydroxy-2-(2,4-difluorophenyl)acetate (from reduction), Dimerized ester by-products | Over-fluorinated species, Degradation products of the fluorinating agent |
| Solvent Residues | Tetrahydrofuran (THF), Toluene | Acetonitrile, Dichloromethane |
Table 1. Comparison of Potential Impurities from Different Synthetic Routes.
Analytical Methodologies for Impurity Detection
A multi-pronged analytical approach is essential for the comprehensive impurity profiling of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a primary tool for quantifying known and unknown impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for the identification and quantification of volatile impurities and residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, provides invaluable structural information for the definitive identification of impurities.
Table 2 provides a comparative overview of the performance of these techniques for the analysis of potential impurities.
| Analytical Technique | Target Impurities | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) |
| HPLC-UV | Starting materials, By-products, Degradation products | 0.01% | 0.03% |
| GC-MS | Residual solvents, Volatile by-products | 1 ppm | 5 ppm |
| ¹⁹F NMR | Fluorinated impurities | 0.05% | 0.15% |
Table 2. Performance Comparison of Analytical Techniques for Impurity Profiling.
Experimental Protocols
Detailed experimental protocols are critical for reproducible and accurate impurity analysis.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 250°C at 10°C/min.
-
Injector Temperature: 250°C.
-
MS Detector: Electron ionization (EI) mode with a scan range of m/z 35-500.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 10 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Standard carbon experiment with proton decoupling.
-
¹⁹F NMR: Standard fluorine experiment.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of the deuterated solvent.
Visualizing the Workflow and Synthetic Pathways
To better illustrate the processes involved, the following diagrams are provided.
Caption: A general workflow for the impurity profiling of a pharmaceutical intermediate.
Caption: Potential impurity formation in two different synthetic routes.
Conclusion
The impurity profile of this compound is a critical quality attribute that is highly dependent on the chosen synthetic pathway. While the Reformatsky reaction is a well-established method, it can lead to metallic and dimeric impurities. Direct fluorination offers an alternative that avoids these issues but may introduce other challenges, such as controlling the degree of fluorination.
A thorough understanding of the potential impurities arising from each route, coupled with the implementation of robust and specific analytical methods, is essential for ensuring the quality and consistency of this important pharmaceutical intermediate. The data and protocols presented in this guide provide a framework for developing such a comprehensive impurity control strategy.
Safety Operating Guide
Proper Disposal of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate: A Step-by-Step Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate (CAS No. 1228957-05-8). The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Hazard Information
Based on its structural similarity to other halogenated esters, this compound is anticipated to be an irritant. The primary hazards are likely to include skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE): All handling and disposal procedures must be conducted while wearing appropriate PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which may cause irritation. |
| Body Protection | A flame-resistant lab coat. | Protects against accidental spills and splashes. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Minimizes the inhalation of potentially irritating vapors. |
Quantitative Data Summary
The following table summarizes key data for this compound and its structural analog.
| Property | This compound | Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate (Analog) |
| CAS Number | 1228957-05-8[1] | 130754-19-7 |
| Molecular Formula | C₁₀H₈F₄O₂[1] | C₁₀H₉ClF₂O₂ |
| Molecular Weight | 236.16 g/mol | 234.63 g/mol |
| GHS Pictogram | Not Available | GHS07 (Exclamation Mark) |
| Signal Word | Not Available | Warning |
| Hazard Statements | Not Available | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | Not Available | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound is critical to laboratory safety and environmental responsibility. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.
1. Waste Collection:
-
Container: Use a dedicated, properly labeled, and sealable waste container for "Halogenated Organic Waste." The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Segregation: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or any incompatible chemicals.
2. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and personnel are wearing appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.
-
Collect the absorbed material using non-sparking tools and place it in the designated halogenated waste container.
-
Clean the spill area thoroughly.
3. Storage of Waste:
-
Store the sealed halogenated waste container in a cool, dry, and well-ventilated area, away from sources of ignition.
-
The storage location should be a designated satellite accumulation area for hazardous waste.
4. Final Disposal:
-
Arrange for the collection of the halogenated waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste manifest and pickup procedures.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
Essential Safety and Handling Guide for Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
This guide provides crucial safety and logistical information for the handling, storage, and disposal of this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Quantitative Hazard Classification for Similar Compounds
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | 2 or 3 | Danger/Warning | H225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor | |
| Skin Corrosion/Irritation | 1B / 1C | Danger | H314: Causes severe skin burns and eye damage | |
| Serious Eye Damage/Irritation | 1 | Danger | H318: Causes serious eye damage |
Note: This table is based on data for Ethyl difluoroacetate and should be used as a guideline.[2][3]
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly sealing safety goggles and a face shield.[6] | Protects against splashes and vapors that can cause severe eye damage. |
| Skin Protection | - Gloves: A double-gloving system is recommended, with a chemical-resistant outer glove (e.g., nitrile or neoprene) over a more robust inner glove (e.g., SilverShield/4H®).[7] - Lab Coat: A flame-resistant lab coat.[8] - Clothing: Long pants and closed-toe shoes. | Prevents skin contact, which can lead to severe burns. Fluorinated compounds can also carry other hazardous substances through standard gloves.[7] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if working outside of a certified chemical fume hood, if ventilation is inadequate, or if exposure limits are likely to be exceeded.[6][9] | Protects against inhalation of harmful vapors. |
Operational Plan: Step-by-Step Handling Procedure
1. Pre-Handling Preparations:
-
Review Safety Data Sheet (SDS): If available for the specific compound, review it thoroughly. For similar compounds, understand the hazards.
-
Work Area Setup: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational.[8][9] Have an appropriate fire extinguisher (e.g., dry chemical, CO2) nearby.
-
Spill Kit: Prepare a spill kit containing absorbent materials (e.g., vermiculite, sand, or commercial sorbents), and a sealed container for waste.[5]
2. Handling the Chemical:
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[1][3]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[5]
-
Dispensing: When transferring the liquid, do so slowly to minimize splashing and vapor generation. Keep containers tightly closed when not in use.[5]
-
Avoid Incompatibilities: Keep the substance away from strong oxidizing agents, acids, and bases.[9]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[5]
-
Storage: Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[3][5] Store away from incompatible materials.
-
Labeling: Ensure all containers are clearly and accurately labeled.
Emergency and Disposal Plans
Emergency Procedures
| Emergency Type | Procedure |
| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5][10] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][9] |
| Spill | Small Spill: Evacuate unnecessary personnel. Remove all ignition sources.[5] Absorb the spill with inert material (e.g., vermiculite, sand) and collect it in a sealed, labeled container for hazardous waste disposal.[11][12] Large Spill: Evacuate the area immediately and contact your institution's emergency response team. |
Disposal Plan
-
Waste Segregation: this compound is a halogenated organic compound. All waste containing this chemical must be collected separately from non-halogenated waste streams.[11][12][13][14]
-
Waste Collection:
-
Collect liquid waste in a designated, properly sealed, and labeled hazardous waste container. The container should be compatible with the chemical.
-
Contaminated solid materials (e.g., gloves, absorbent pads, paper towels) should also be collected in a labeled hazardous waste container.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".[11][12] List all components and their approximate percentages if it is a mixed waste stream.
-
Storage of Waste: Store waste containers in a designated satellite accumulation area, away from incompatible materials, until they are collected by your institution's environmental health and safety department.
-
Disposal Method: Do not dispose of this chemical down the drain.[13] Disposal must be handled by a licensed chemical waste disposal company, likely through high-temperature incineration.[14][15]
Visual Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. fishersci.com [fishersci.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. bucknell.edu [bucknell.edu]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
